5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUBNVSGYWROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57295-83-7 | |
| Record name | 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the novel heterocyclic compound, 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This molecule belongs to the 1,2,4-triazole class, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] The strategic incorporation of a 4-methoxyphenyl group, a methyl group at the N4 position, and a thiol moiety at the C3 position is anticipated to confer unique physicochemical properties and potential pharmacological efficacy.
This document will elucidate the synthetic pathway, detailing the underlying chemical principles and providing a robust, step-by-step experimental protocol. Furthermore, it will outline a comprehensive characterization workflow, explaining how spectroscopic and analytical techniques are employed to unequivocally confirm the structure, purity, and identity of the target compound.
I. Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is most effectively achieved through a well-established and reliable two-step synthetic sequence. This method involves the initial formation of a thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization. This approach is favored due to its high yields, operational simplicity, and the ready availability of the starting materials.
Step 1: Synthesis of 1-(4-methoxybenzoyl)-4-methylthiosemicarbazide
The first step involves the nucleophilic acyl substitution reaction between 4-methoxybenzoyl hydrazide and methyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfers involved in the mechanism.
Step 2: Cyclization to form 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
The synthesized 1-(4-methoxybenzoyl)-4-methylthiosemicarbazide undergoes base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazole-3-thiol.[4][5] The use of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for deprotonating the amide and thioamide nitrogens, which facilitates the subsequent nucleophilic attack and dehydration, leading to the formation of the stable triazole ring. The reaction is driven to completion by heating under reflux.
Sources
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a detailed analysis and prediction of the mass spectrometric fragmentation patterns for 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of mass spectrometry in the structural elucidation of novel compounds, this document synthesizes established fragmentation principles of triazoles, thiols, and methoxy-aromatic systems to forecast the compound's behavior under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. We will explore the characteristic cleavages of the triazole ring, the fragmentation pathways of the methoxyphenyl substituent, and the influence of the thiol group. This guide is intended for researchers, scientists, and drug development professionals, offering not only predictive data but also the underlying mechanistic logic and field-proven experimental protocols to support robust analytical characterization.
Introduction
The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole moiety is a foundational heterocyclic system in medicinal chemistry, present in a wide array of bioactive compounds with diverse therapeutic applications, including antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The specific compound, 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, combines this privileged scaffold with a methoxyphenyl group, a common feature in pharmacologically active molecules, and a reactive thiol group, which allows for potential tautomerism and further chemical modification.[3] Accurate structural confirmation is the first step in understanding its structure-activity relationship (SAR) and metabolic fate.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and deducing the structure of small molecules.[4][5] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a unique chemical fingerprint is generated.[6] This fragmentation pattern provides a roadmap to the molecule's constituent parts and their connectivity.
Overview of Ionization Techniques: EI vs. ESI
The choice of ionization technique profoundly influences the resulting mass spectrum.[7]
-
Electron Ionization (EI): A high-energy ("hard") technique where molecules are bombarded with electrons, leading to extensive fragmentation.[4][8] This provides rich structural detail but may result in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, non-volatile compounds. It typically generates a protonated molecule [M+H]⁺ with minimal fragmentation, preserving the molecular weight information.[5][9] Collision-Induced Dissociation (CID) can then be used in tandem MS (MS/MS) to induce fragmentation controllably.[3]
Predicted Molecular Ion and Isotopic Pattern
The elemental composition of the target molecule is C₁₀H₁₁N₃OS .
-
Nominal Mass: 221 Da
-
Monoisotopic Mass: 221.0623 Da
The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of naturally occurring isotopes, most notably ¹³C and ³⁴S. The molecular ion region should show:
-
M+ peak (m/z 221.0623): The most abundant, corresponding to the molecule with all most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).
-
M+1 peak: Approximately 11.8% of the M+ peak intensity, primarily due to the natural abundance of ¹³C.
-
M+2 peak: Approximately 4.8% of the M+ peak intensity, dominated by the contribution of the ³⁴S isotope.
Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Under high-energy EI conditions, the molecular ion (M⁺˙ at m/z 221) is expected to be observable but may undergo extensive fragmentation. The primary fragmentation pathways are predicted to involve cleavages at the weakest bonds and rearrangements to form stable ions.
Key Fragmentation Pathways
-
Loss of Methyl Radical: Cleavage of the N-CH₃ bond, a common pathway for N-alkylated compounds, would result in the loss of a methyl radical (•CH₃) to form a stable ion at m/z 206 .
-
Fragmentation of the Methoxyphenyl Moiety:
-
A primary cleavage is the loss of a methyl radical (•CH₃) from the methoxy group, yielding an ion at m/z 206 .
-
This is often followed by the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 178 .[10]
-
Alternatively, direct loss of a formyl radical (•CHO) can lead to a fragment at m/z 192 .
-
A significant peak is expected at m/z 107 , corresponding to the methoxyphenyl cation [CH₃O-C₆H₄]⁺, which can further lose formaldehyde (CH₂O) to produce the phenyl cation at m/z 77 .[10]
-
-
Triazole Ring Cleavage: The 1,2,4-triazole ring can undergo complex fragmentation.[1]
-
Loss of a nitrogen molecule (N₂) is a potential pathway for some triazoles.
-
Cleavage can result in the formation of the [M - HCN]⁺ ion.
-
-
Thiol Group Involvement:
-
Loss of a sulfhydryl radical (•SH) to yield an ion at m/z 188 .
-
Cleavage of the C-S bond.
-
The diagram below illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted EI-MS fragmentation of the target compound.
Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 222 . The thiol and triazole nitrogens are likely sites of protonation. Subsequent fragmentation via Collision-Induced Dissociation (CID) is expected to proceed via the loss of stable neutral molecules. Studies on similar 1,2,4-triazole-3-thiones confirm that fragmentation pathways are highly dependent on the instrument's fragmentor voltage.[9][11][12]
Key Fragmentation Pathways
-
Loss of Methyl Group: While less common as a neutral loss in ESI, the loss of methane (CH₄) after rearrangement or radical loss of •CH₃ could lead to a fragment at m/z 206 .
-
Cleavage involving the Methoxyphenyl Group: The primary pathway is expected to be the cleavage of the bond between the triazole ring and the methoxyphenyl group. This would lead to two major fragment ions:
-
m/z 135: Corresponding to the protonated 4-methoxyphenyl nitrile cation, a common and stable fragment.
-
m/z 116: Corresponding to the protonated 4-methyl-4H-1,2,4-triazole-3-thiol moiety.
-
-
Loss of Small Molecules: Loss of small, stable neutral molecules like hydrogen sulfide (H₂S) from the protonated molecular ion could yield a fragment at m/z 188 .
The diagram below illustrates the predicted major fragmentation pathways under ESI-MS/MS.
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biological activity of novel 1,2,4-triazole-3-thiol derivatives
An In-Depth Technical Guide on the Biological Activity of Novel 1,2,4-Triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of novel 1,2,4-triazole-3-thiol derivatives. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold
Five-membered heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones in the development of a vast array of biologically active molecules.[1] Among these, the 1,2,4-triazole ring system has garnered significant attention due to its unique structural features, which allow for strong interactions with biological receptors and enzymes.[1] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring, leading to 1,2,4-triazole-3-thiol or its tautomeric thione form, further enhances its pharmacological profile.[2] This scaffold is a key component in a number of well-known drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1]
The diverse biological activities exhibited by 1,2,4-triazole-3-thiol derivatives, such as antimicrobial, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects, make them a highly attractive platform for drug discovery.[1][3][4] This guide will provide an in-depth exploration of these activities, focusing on the chemical synthesis of novel derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Synthetic Strategies for 1,2,4-Triazole-3-thiol Derivatives
The synthesis of 1,2,4-triazole-3-thiol derivatives is typically achieved through the cyclization of thiosemicarbazide precursors. A common and effective method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization of the resulting 1,4-disubstituted thiosemicarbazides.[3][5]
General Synthesis Protocol: From Thiosemicarbazides to 1,2,4-Triazole-3-thiols
This protocol outlines a widely used method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols.[2]
Step 1: Synthesis of Substituted Thiosemicarbazides
-
Dissolve the appropriate acid hydrazide in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired isothiocyanate to the solution.
-
Reflux the reaction mixture for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the thiosemicarbazide product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiols
-
Suspend the synthesized thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide.
-
Reflux the mixture for several hours. The basic conditions facilitate the intramolecular cyclization and dehydration to form the triazole ring.
-
After reflux, cool the reaction mixture and carefully acidify it with a dilute acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol product.
-
Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
A novel and efficient alternative involves the use of polyphosphate ester (PPE) to catalyze the direct reaction of thiosemicarbazides with carboxylic acids.[3] This method consists of two main steps: the acylation of the thiosemicarbazide with a carboxylic acid in the presence of PPE, followed by cyclodehydration using an aqueous alkali solution.[3]
Caption: General synthesis of 1,2,4-triazole-3-thiols.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[6] 1,2,4-Triazole-3-thiol derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[7][8]
Antibacterial Activity
Numerous studies have reported the antibacterial efficacy of 1,2,4-triazole-3-thiol derivatives against a range of Gram-positive and Gram-negative bacteria.[9][10] For instance, certain Schiff bases derived from 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown broad-spectrum antibacterial activity comparable to ciprofloxacin.[6]
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that the antimicrobial activity of these compounds may stem from their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. The thione group is often crucial for activity, potentially through its ability to chelate metal ions vital for bacterial enzyme function.
Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs.[2] Novel derivatives of 1,2,4-triazole-3-thiol have also shown potent activity against various fungal strains, including Candida albicans and Aspergillus niger.[1][8] Some newly synthesized compounds have demonstrated antifungal effects superior to the standard drug ketoconazole.[8]
Mechanism of Action: The primary mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the membrane structure and function, ultimately resulting in fungal cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is a standard method for assessing the antimicrobial activity of synthesized compounds.[10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Application of Test Compounds: Impregnate sterile filter paper discs with a known concentration of the synthesized 1,2,4-triazole-3-thiol derivative (dissolved in a suitable solvent like DMSO).
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., ciprofloxacin, fluconazole) serve as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
| Compound Type | Target Organism | Activity Metric | Notable Results | Reference |
| Schiff bases of 1,2,4-triazole-3-thiol | S. aureus, E. coli | Zone of inhibition | Comparable to ciprofloxacin | [6] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | M. gypseum | MIC | Superior to ketoconazole | [8] |
| S-substituted 1,2,4-triazole-3-thiols | E. coli, S. aureus, P. aeruginosa, C. albicans | MIC | 31.25 - 62.5 µg/mL | [9] |
Anticancer Potential: Targeting Key Pathways in Oncology
Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a critical area of research.[11] 1,2,4-Triazole-3-thiol derivatives have emerged as a promising class of compounds with significant anticancer properties.[12][13]
Mechanisms of Anticancer Action
The anticancer activity of these derivatives is often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and interference with cell cycle progression.[12][14]
-
Enzyme Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as kinases, carbonic anhydrases, and topoisomerases.[12] For example, some derivatives have demonstrated potent inhibitory effects on VEGFR-2, a key mediator of angiogenesis.[14]
-
Induction of Apoptosis: Several studies have shown that these compounds can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.[14]
-
Cell Cycle Arrest: 1,2,4-Triazole-3-thiol derivatives can also arrest the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing the uncontrolled proliferation of cancer cells.
Caption: Anticancer mechanisms of 1,2,4-triazole-3-thiols.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole-3-thiol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| C3-linked 1,2,4-triazole-N-arylamide hybrid | HepG2 | 0.17 ± 0.01 | [14] |
| C3-linked 1,2,4-triazole-N-arylamide hybrid | MCF-7 | 0.08 ± 0.01 | [14] |
| Eugenol-modified 1,2,4-triazole derivative | MDA-MB 231 | 1.42 | [14] |
| Eugenol-modified 1,2,4-triazole derivative | PC-3 | 5.69 | [14] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. 1,2,4-Triazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potency greater than the standard drug indomethacin.[15][16]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[16]
Structure-Activity Relationships (SAR)
The biological activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the triazole ring and any attached functionalities. Some general SAR trends have been observed:
-
Electron-donating groups (e.g., -OH, -OCH3) on aromatic rings attached to the triazole scaffold can enhance antimicrobial and antitumor activity.[1]
-
Electron-withdrawing groups (e.g., -NO2, -Cl) can influence the ability of the molecule to bind to biological targets like DNA or enzymes.[1]
-
The presence of a thioether linkage at the 3-position allows for further derivatization, and the nature of the S-substituent can significantly impact biological activity.[9]
-
The incorporation of other heterocyclic rings, such as thiazole or pyrazole , can lead to hybrid molecules with enhanced antimicrobial or anticancer properties.[1]
Conclusion and Future Perspectives
Novel 1,2,4-triazole-3-thiol derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them an attractive area for further research. Future efforts should focus on:
-
Elucidating the precise molecular mechanisms of action for their various biological effects.
-
Optimizing the lead compounds through rational drug design and SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising derivatives in animal models of disease.
The continued exploration of this remarkable class of compounds holds significant potential for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Therapeutic Potential of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
A Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the therapeutic applications of the novel heterocyclic compound, 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] This guide will delve into the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating the efficacy of this specific derivative across various therapeutic areas. By synthesizing current knowledge on related compounds, this paper aims to provide a robust framework for future research and development.
Part 1: Synthesis and Physicochemical Characterization
The synthesis of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, beginning with the appropriate thiosemicarbazide. A common and effective method involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE), followed by cyclodehydration.[2]
General Synthetic Pathway
The synthesis typically proceeds as follows:
-
Formation of Acylthiosemicarbazide: 4-methoxybenzoyl chloride is reacted with 4-methylthiosemicarbazide.
-
Cyclization: The resulting acylthiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole-3-thiol ring.
Caption: General synthetic route for 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Physicochemical Properties
The physicochemical properties of the target compound are crucial for its formulation and pharmacokinetic profile.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| LogP | 1.85 |
| Topological Polar Surface Area | 71.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Part 2: Potential Therapeutic Applications & Mechanistic Insights
The 1,2,4-triazole-3-thiol scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of the methoxyphenyl and methyl substitutions on the core ring of the target compound may modulate its activity and selectivity.
Anticancer Potential
Derivatives of 1,2,4-triazole are known to exhibit significant anticancer properties.[3][5] Some triazole-containing drugs, such as letrozole and anastrozole, are used in cancer therapy.[1] The proposed mechanisms of action for triazole derivatives often involve the inhibition of key enzymes or disruption of signaling pathways critical for cancer cell proliferation and survival.
Hypothesized Mechanism of Action: The nitrogen and sulfur atoms in the triazole-thiol ring can act as metal chelators, potentially inhibiting metalloenzymes that are crucial for tumor growth.[6] Furthermore, these compounds may interfere with signaling pathways like the Hippo pathway, which has been implicated in cell proliferation under 3D culture conditions.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Hypothetical Data Presentation:
| Cell Line | IC₅₀ (µM) of Target Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | 25.7 ± 2.5 | 1.2 ± 0.2 |
Antimicrobial Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[7] The presence of a thiol group can enhance the antimicrobial potency.[8][9]
Hypothesized Mechanism of Action: The antimicrobial action could be due to the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication. The ability of the triazole-thiol moiety to chelate metal ions essential for microbial growth is another plausible mechanism.[6]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Properties
Several derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated anti-inflammatory activity.[10][11] This suggests that our target compound is a promising candidate for the development of novel anti-inflammatory agents.
Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Some triazole derivatives have shown selective inhibition of COX-2.[12]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare an appropriate assay buffer containing a heme cofactor.
-
Inhibition Reaction: Pre-incubate the enzyme with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Hypothetical Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Target Compound | 50.5 | 5.2 | 9.7 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Part 3: Future Directions and Concluding Remarks
The available literature strongly supports the therapeutic potential of the 1,2,4-triazole-3-thiol scaffold. 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, as a specific derivative, warrants further investigation. The outlined experimental protocols provide a clear roadmap for preclinical evaluation. Future studies should also focus on in vivo efficacy, toxicity profiling, and pharmacokinetic studies to fully elucidate its therapeutic utility. The structural modifications on the triazole ring offer a versatile platform for the development of more potent and selective drug candidates.
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- New Insights into 1,2,4-Triazole-3-Thiol Chemistry: Synthesis and Tuberculostatic Activity. (2025, August 9).
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
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A Comprehensive Technical Guide to 1,2,4-Triazole Derivatives in Medicinal Chemistry
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic classes, earning them the designation of "privileged structures." The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, a capacity for hydrogen bonding, and the ability to coordinate with metallic ions in enzyme active sites.[2][4][5] This has led to the development of a wide array of clinically significant drugs that exhibit antifungal, anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][6][7][8][9] Marketed drugs such as the antifungal Fluconazole, the anticancer agent Letrozole, and the antiviral Ribavirin underscore the profound impact of this heterocyclic core on modern medicine.[1][6][10]
This technical guide provides an in-depth exploration of 1,2,4-triazole derivatives for researchers, scientists, and drug development professionals. We will dissect the core synthetic methodologies, delve into the mechanisms of action across key therapeutic areas, present structure-activity relationship (SAR) data, and provide validated experimental protocols to empower further research and development.
Part 1: Foundational Synthesis of the 1,2,4-Triazole Core
The construction of the 1,2,4-triazole ring is a well-established area of synthetic chemistry, with several reliable pathways. A prevalent and versatile method involves the cyclization of intermediates derived from acid hydrazides or thiosemicarbazides.[11][12][13] This approach is highly adaptable, allowing for the introduction of diverse substituents at various positions on the ring, which is fundamental for exploring structure-activity relationships.
Caption: General synthetic pathway for 4-amino-5-substituted-1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a standard procedure for synthesizing a common 1,2,4-triazole precursor, which can be further modified for various applications.[14]
Materials:
-
Benzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Water (distilled)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round bottom flask and reflux condenser
Step-by-Step Methodology:
-
Salt Formation: Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). To this solution, add benzohydrazide (0.1 mol) and stir until fully dissolved. Cool the mixture in an ice bath.
-
Dithiocarbazate Synthesis: Add carbon disulfide (0.1 mol) dropwise to the cooled solution over 30 minutes with continuous stirring. Maintain the temperature below 10°C. After the addition is complete, continue stirring for 4-6 hours at room temperature. The precipitated potassium dithiocarbazate salt is then filtered, washed with cold ethanol, and dried.
-
Cyclization: To a suspension of the dried potassium salt (0.05 mol) in water (50 mL), add hydrazine hydrate (0.1 mol).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The color of the reaction mixture will change, and the evolution of hydrogen sulfide gas (H₂S) will be observed (perform in a well-ventilated fume hood).
-
Precipitation: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid or acetic acid to pH 5-6.
-
Isolation and Purification: The resulting solid precipitate is filtered, washed thoroughly with cold water, and dried. The crude product can be recrystallized from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Part 2: Therapeutic Applications and Mechanisms of Action
The true power of the 1,2,4-triazole scaffold lies in its ability to interact with a wide range of biological targets. This section explores its application in major therapeutic areas.
Antifungal Agents: Disrupting the Fungal Cell Wall
1,2,4-triazole derivatives represent a cornerstone of modern antifungal therapy. Clinically used drugs like Fluconazole and Itraconazole are staples in treating systemic fungal infections.
Mechanism of Action: The primary mechanism of action for azole antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][15] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[3] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[3] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols, which disrupt the membrane structure, increase permeability, and ultimately inhibit fungal growth.[3]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Structure-Activity Relationship (SAR) Insights: Analysis of potent antifungal agents like Fluconazole reveals key structural requirements.[15][16] The tertiary alcohol is crucial for binding, while the 2,4-difluorophenyl group enhances potency. The two triazole rings contribute significantly to the binding affinity and metabolic stability.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | R Group Variation | Target Organism | MIC (µg/mL) | Reference |
| Fluconazole | (Reference Drug) | Candida albicans | 0.25 - 2.0 | [17] |
| Itraconazole | (Reference Drug) | Aspergillus fumigatus | 0.125 - 1.0 | [17] |
| Compound 5b | 4-chlorobenzylideneamino | Microsporum gypseum | 3.12 | [14] |
| Compound 5d | 2,4-dichlorobenzylideneamino | Microsporum gypseum | 3.12 | [14] |
| Benzotriazine Hybrid 1a | 7-Cl | Aspergillus fumigatus | 0.25 | [15] |
Anticancer Agents: A Multi-Targeted Assault
1,2,4-triazole derivatives have emerged as powerful anticancer agents, acting through diverse mechanisms to halt the growth and proliferation of cancer cells.[2][3][18]
Mechanisms of Action: Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazoles is not confined to a single target.
-
Aromatase Inhibition: Drugs like Letrozole and Anastrozole are potent non-steroidal aromatase inhibitors.[3] They block the final step in estrogen biosynthesis, proving highly effective in treating hormone-receptor-positive breast cancer.
-
Kinase Inhibition: Many kinases, which are key regulators of cell signaling pathways controlling proliferation and angiogenesis, are targeted by triazole derivatives. These include PIM kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4]
-
Other Mechanisms: Certain derivatives have been shown to function as DNA intercalators, tubulin polymerization inhibitors, and inducers of apoptosis (programmed cell death), showcasing the broad therapeutic window of this scaffold.[2][4]
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Molecular Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Letrozole | Aromatase Inhibitor | Hormone-dependent | N/A (Clinical Drug) | [19] |
| Anastrozole | Aromatase Inhibitor | Hormone-dependent | N/A (Clinical Drug) | [19] |
| Compound 57q | PIM-1/3 Kinase Inhibitor | Various | 1.48 - 25.4 | [4] |
| Compound 10a | Cytotoxic | MCF-7 (Breast) | 1.12 | [19] |
| Compound 10c | Cytotoxic | A549 (Lung) | 1.87 | [19] |
Antiviral and Antibacterial Agents
The 1,2,4-triazole core is also present in important antiviral and antibacterial agents.
-
Antiviral Activity: Ribavirin is a broad-spectrum antiviral drug, effective against a range of RNA and DNA viruses. Its mechanism is complex, involving the inhibition of viral RNA polymerases and the enzyme inosine monophosphate dehydrogenase (IMPDH), which depletes intracellular guanosine triphosphate pools necessary for viral replication.
-
Antibacterial Activity: Various 1,2,4-triazole derivatives, particularly those functionalized as thiols or Schiff bases, exhibit significant antibacterial activity.[14][20][21] Studies have shown that substituents play a critical role; for instance, electron-withdrawing groups like chloro- and fluoro-moieties on an attached phenyl ring often enhance potency against both Gram-positive and Gram-negative bacteria.[14][21]
Table 3: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Activity Type | Target Organism | MIC (µg/mL) | Reference |
| Ribavirin | Antiviral | Hepatitis C Virus, RSV | N/A (Clinical Drug) | [22] |
| Compound 13 | Antiviral | HSV-1 | Moderate Activity | [20] |
| Compound 39c | Antibacterial | E. coli | 3.125 | [4] |
| Compound 5n | Antibacterial | S. aureus | 6.25 | [14] |
Part 3: In Vitro Assay Protocol and Workflow
To ensure the trustworthiness and reproducibility of findings, standardized biological assays are paramount. The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[3]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the lowest concentration of a 1,2,4-triazole derivative that visibly inhibits the growth of a specific fungal strain.
Materials:
-
Test compound (1,2,4-triazole derivative)
-
Standard antifungal drug (e.g., Fluconazole)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension in sterile saline, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in RPMI-1640 medium in the 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Plate Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (inoculum without any compound) and a negative control (medium only). Also, run a parallel dilution series with a standard drug like Fluconazole.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 530 nm.
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is undeniably a cornerstone of medicinal chemistry, providing the foundation for a remarkable diversity of therapeutic agents.[1][7] Its synthetic accessibility and favorable pharmacological properties ensure its continued relevance in drug discovery.
Future research will likely focus on several key areas. The development of hybrid molecules that incorporate the 1,2,4-triazole ring with other pharmacophores could lead to multi-target agents with enhanced efficacy and the ability to overcome drug resistance.[2][4] Furthermore, refining the SAR of existing triazole series will enable the design of derivatives with improved selectivity and reduced off-target effects. As our understanding of complex disease pathways deepens, the rational design of novel 1,2,4-triazole derivatives will continue to yield next-generation therapeutics to address unmet medical needs.
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]
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Full article: Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Taylor & Francis Online. Available from: [Link]
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Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. National Center for Biotechnology Information. Available from: [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. PubMed. Available from: [Link]
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Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
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Methodological & Application
step-by-step guide to synthesizing 1,2,4-triazole-3-thiols from thiosemicarbazides
Application Notes & Protocols
Topic: A Step-by-Step Guide to Synthesizing 1,2,4-Triazole-3-thiols from Thiosemicarbazides
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Derivatives of this heterocycle, particularly those bearing a thiol group at the 3-position (1,2,4-triazole-3-thiols or their tautomeric thione form), exhibit an impressively broad spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties.[1][2][3][4] The unique structural and electronic features of the triazole-thiol moiety allow for diverse molecular interactions, making it a privileged scaffold in drug design and development.
This guide provides a comprehensive overview of the synthesis of 1,2,4-triazole-3-thiols, focusing on the prevalent and reliable method of intramolecular cyclization of thiosemicarbazide precursors. We will explore the underlying reaction mechanism, present detailed step-by-step protocols for classical and modern synthetic approaches, and offer insights into process optimization and characterization.
Synthetic Strategy: The Cyclization of Thiosemicarbazides
The formation of the 1,2,4-triazole-3-thiol ring system from thiosemicarbazides is a robust and widely adopted synthetic transformation. The general pathway involves an intramolecular cyclodehydration of an N-acyl or N-aroyl thiosemicarbazide intermediate. This intermediate can be either pre-synthesized or generated in situ.
Two primary approaches are commonly employed:
-
Reaction of Acid Hydrazides with Isothiocyanates: This is a highly prevalent method where an acid hydrazide is reacted with an appropriate isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized.[5][6]
-
Acylation of Thiosemicarbazide: In this approach, a thiosemicarbazide is first acylated with a carboxylic acid (or its activated derivative), followed by cyclization of the resulting acylthiosemicarbazide.[5][6]
Both pathways converge on the critical cyclodehydration step, which is typically facilitated by a base or, less commonly, an acid.
Reaction Mechanism: Base-Catalyzed Intramolecular Cyclodehydration
The conversion of the thiosemicarbazide intermediate to the triazole ring is most efficiently achieved under basic conditions. The mechanism proceeds through a series of well-defined steps involving nucleophilic attack and subsequent dehydration.
Causality of the Mechanism:
-
Step 1 (Deprotonation): The strong base (e.g., OH⁻) abstracts a proton from one of the amide/thioamide nitrogens of the thiosemicarbazide. This enhances the nucleophilicity of the adjacent nitrogen atom.
-
Step 2 (Intramolecular Nucleophilic Attack): The newly formed anionic nitrogen acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. This results in the formation of a tetrahedral intermediate and the closure of the five-membered ring.
-
Step 3 (Dehydration): The tetrahedral intermediate is unstable and readily eliminates a molecule of water. This dehydration step is the driving force for the reaction, leading to the formation of the stable aromatic triazole ring.
-
Step 4 (Tautomerization): The product exists in equilibrium between the thiol and thione tautomeric forms. In the solid state and in solution, the thione form is often predominant.
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antimicrobial Assay for 1,2,4-Triazole-3-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the heterocyclic compounds, 1,2,4-triazole-3-thiol derivatives have emerged as a promising class, exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4] The versatile structure of the 1,2,4-triazole ring allows for various substitutions, enabling the modulation of its pharmacological profile.[2][3] This document provides a comprehensive guide to the standardized in vitro antimicrobial susceptibility testing of novel 1,2,4-triazole-3-thiol compounds, ensuring reproducible and comparable results.
These protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the cornerstones of antimicrobial susceptibility testing.[5][6][7][8][9][10][11] Adherence to these guidelines is critical for the accurate determination of a compound's antimicrobial efficacy.
Core Assays for Antimicrobial Profiling
A thorough in vitro evaluation of a novel antimicrobial agent involves a multi-faceted approach to determine its inhibitory and cidal activities. The following assays form the foundation of this assessment:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Agar Disk Diffusion Assay: A qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14][15]
Diagram of the Overall Workflow
Caption: Overall workflow for in vitro antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of a novel antimicrobial agent.[16] It involves challenging a standardized bacterial inoculum with serial dilutions of the 1,2,4-triazole-3-thiol compound in a liquid growth medium.
Principle
The broth microdilution method quantitatively measures the in vitro activity of an antimicrobial agent against a bacterial isolate.[6][13] The MIC is identified as the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.
Materials
-
1,2,4-Triazole-3-thiol compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Step-by-Step Protocol
-
Preparation of the Compound Stock Solution:
-
Dissolve the 1,2,4-triazole-3-thiol compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The solvent choice should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the highest concentration used in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and the target inoculum density.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of the solvent used.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Diagram of Broth Microdilution Workflow
Caption: Step-by-step workflow for the broth microdilution assay.
Protocol 2: Agar Disk Diffusion Assay
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[17] It is particularly useful for preliminary screening of a large number of compounds.
Principle
A paper disk impregnated with the 1,2,4-triazole-3-thiol compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.[17][18]
Materials
-
1,2,4-Triazole-3-thiol compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strain(s)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Step-by-Step Protocol
-
Preparation of Compound-Impregnated Disks:
-
Prepare a stock solution of the 1,2,4-triazole-3-thiol compound in a suitable solvent.
-
Apply a known volume and concentration of the stock solution onto sterile paper disks and allow them to air dry in a sterile environment.[19]
-
-
Preparation of Bacterial Inoculum:
-
Follow the same procedure as described in the Broth Microdilution protocol to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[18]
-
-
Application of Disks:
-
Aseptically place the prepared disks onto the inoculated agar surface. Ensure firm contact with the agar.
-
Disks should be spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[18]
-
-
Controls:
-
Positive Control: A disk impregnated with a known standard antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the compound.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
-
Data Presentation: Zone of Inhibition Diameters
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Triazole-A | 50 | 18 | 12 |
| Triazole-B | 50 | 22 | 15 |
| Control Abx | 30 | 25 | 20 |
| Solvent | - | 0 | 0 |
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is performed subsequent to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[12][14]
Principle
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][20] Aliquots from the clear wells of the MIC plate are subcultured onto an agar medium without the test compound. The absence of growth after incubation indicates bactericidal activity.
Materials
-
Results from the Broth Microdilution (MIC) assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Step-by-Step Protocol
-
Selection of Wells for Subculturing:
-
From the completed MIC microtiter plate, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.
-
-
Subculturing:
-
Aseptically withdraw a 10 µL aliquot from each selected well.
-
Spot-inoculate the aliquot onto a quadrant of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Interpretation of MIC and MBC Results
The relationship between the MIC and MBC is used to classify the antimicrobial agent's activity:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[15][20]
-
Bacteriostatic: If the MBC is greater than four times the MIC.
Data Presentation: MIC and MBC Values
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Triazole-A | S. aureus | 8 | 16 | 2 | Bactericidal |
| Triazole-A | E. coli | 32 | >128 | >4 | Bacteriostatic |
| Triazole-B | S. aureus | 4 | 8 | 2 | Bactericidal |
| Triazole-B | E. coli | 16 | 32 | 2 | Bactericidal |
References
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards | GlobalSpec. (2015). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.). Retrieved from [Link]
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009).
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]
-
CLSI M07-A10 and CLSI M100-S26 - Package contains - ANSI Webstore. (n.d.). Retrieved from [Link]
-
EUCAST - ESCMID. (n.d.). Retrieved from [Link]
-
Minimum bactericidal concentration - Grokipedia. (n.d.). Retrieved from [Link]
-
Minimum bactericidal concentration - Wikipedia. (n.d.). Retrieved from [Link]
-
M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate - Slideshare. (2015). Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]
-
EUCAST: EUCAST - Home. (n.d.). Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). Retrieved from [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Retrieved from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (2019). Retrieved from [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2011). Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. - ResearchGate. (n.d.). Retrieved from [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. (2019). Retrieved from [Link]
-
M07-A8 - Regulations.gov. (n.d.). Retrieved from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012). Retrieved from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. (2015). Retrieved from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). Retrieved from [Link]
-
How to prepare the paper discs before I do disk diffusion method? - ResearchGate. (2021). Retrieved from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC - PubMed Central. (2017). Retrieved from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (2018). Retrieved from [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. (2019). Retrieved from [Link]
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology, 3, 366-375.
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anticancer activity screening of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives
Application Note & Protocol Guide
Topic: Anticancer Activity Screening of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] In oncology, derivatives of this heterocycle have garnered significant interest due to their potent antiproliferative effects against a variety of cancer cell lines.[3][4][5] The versatility of the triazole ring allows it to interact with diverse biological targets, such as enzymes and receptors, through various non-covalent interactions, making it a cornerstone for the design of novel anticancer agents.[2][6]
This guide provides a comprehensive framework for the initial in vitro screening of a specific chemical series: 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust, reproducible, and insightful screening cascade. We will focus on the foundational assay for determining cytotoxicity—the MTT assay—as the gateway to identifying promising lead compounds for further mechanistic evaluation.
Scientific Rationale & Screening Strategy
The primary goal of an initial screen is to efficiently and accurately identify which derivatives possess cytotoxic or cytostatic activity and to quantify their potency. Uncontrolled cell growth is a hallmark of cancer, and compounds that can inhibit this proliferation are valuable starting points for drug development.[3]
Our screening strategy is a hierarchical process designed to maximize efficiency and conserve resources. It begins with a broad primary screen to measure general cytotoxicity across a panel of representative cancer cell lines. Compounds that demonstrate significant activity (i.e., "hits") are then subjected to more detailed dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).
Day 1: Cell Seeding
-
Cell Preparation: Culture the selected cancer cell lines until they reach approximately 80% confluency. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Rationale: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and nutrient depletion, confounding the results. [7]This density allows for exponential growth during the drug treatment period.
-
-
Plate Layout: Include wells for "Vehicle Control" (cells + DMSO, no drug) and "Blank" (medium only, no cells). This is essential for background correction.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator. This allows the cells to adhere and resume their normal growth phase.
Day 2: Compound Treatment
-
Compound Dilution: Prepare serial dilutions of the triazole derivative stock solutions in complete growth medium. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.
-
Causality: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the IC₅₀ value.
-
-
Vehicle Control: Prepare a corresponding dilution of DMSO in the medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The duration should be consistent across experiments.
Day 4/5: Assay Endpoint
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect this solution from light. [8]2. MTT Addition: Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Self-Validation: Visually inspect the wells under a microscope before adding MTT. Note any morphological changes, signs of precipitation, or contamination.
-
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals. [9]4. Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background from cell debris.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control.
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. This is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Sample Data Presentation:
| Compound | Concentration (µM) | Avg. Absorbance (570nm) | % Viability |
| Vehicle | 0 | 1.250 | 100% |
| Derivative X | 0.1 | 1.188 | 95% |
| 1 | 0.950 | 76% | |
| 5 | 0.638 | 51% | |
| 10 | 0.450 | 36% | |
| 25 | 0.200 | 16% | |
| 50 | 0.113 | 9% | |
| 100 | 0.088 | 7% | |
| IC₅₀ (µM) | ~5.2 µM |
A compound is typically considered a promising "hit" if it displays an IC₅₀ value in the low micromolar or nanomolar range. [4][10]
Part 2: A Glimpse into Secondary Mechanistic Assays
Identifying a potent cytotoxic compound is only the first step. The next crucial phase involves elucidating how the compound works. Based on the literature for triazole derivatives, potential mechanisms include the induction of apoptosis or cell cycle arrest. [11]Secondary assays can validate these hypotheses.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining): This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound might induce cell death by causing arrest at a specific checkpoint.
The selection of secondary assays is a data-driven decision based on the potency and selectivity profile of the "hit" compound identified in the primary screen.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Semantic Scholar. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
- National Institutes of Health (NIH). (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- National Institutes of Health (NIH). (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- Abcam. (n.d.). MTT assay protocol.
- National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.
- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
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Application Notes and Protocols for the Anti-inflammatory Evaluation of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Specifically, 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its analogs represent a promising class of compounds for the development of novel anti-inflammatory agents.[5][6] This guide provides a comprehensive framework for the preclinical evaluation of these compounds, detailing both in vitro and in vivo methodologies to rigorously assess their anti-inflammatory potential. The protocols herein are designed to elucidate the mechanism of action, efficacy, and preliminary safety profile of these triazole analogs.
The inflammatory response, a critical component of innate immunity, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases.[7][8] Key mediators of inflammation include prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines, whose production is often orchestrated by signaling pathways such as Nuclear Factor-kappa B (NF-κB).[7][9][10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[1][11] This guide will focus on assays that probe these critical inflammatory pathways to provide a robust evaluation of the candidate triazole compounds.
Mechanism of Action: The Inflammatory Cascade
A thorough understanding of the inflammatory cascade is essential for interpreting experimental results. A key pathway implicated in inflammation is the NF-κB signaling cascade.[7][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB.[10] This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), and various cytokines.[8]
Another critical pathway involves the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological homeostasis, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1][11][13] Therefore, selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1]
dot graph "Inflammatory_Signaling_Pathways" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes LPS [label="LPS (Stimulus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_NFkB [label="IκB-NF-κB\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ProInflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(COX-2, iNOS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammatory)", fillcolor="#F1F3F4", fontcolor="#202124"]; Triazole [label="Triazole Analog\n(Test Compound)", shape=ellipse, fillcolor="#FFFFFF", style=dashed, fontcolor="#202124"];
// Edges LPS -> TLR4; TLR4 -> IKK [label="Activates"]; IKK -> IkB_NFkB [label="Phosphorylates IκB"]; IkB_NFkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> ProInflammatory_Genes [label="Induces"]; Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Physiological; ProInflammatory_Genes -> COX2 [style=dashed, label="Upregulates"]; COX2 -> Prostaglandins_Inflammatory; Triazole -> COX2 [color="#EA4335", style=dashed, label="Inhibits?"]; Triazole -> IKK [color="#EA4335", style=dashed, label="Inhibits?"]; } Caption: Simplified overview of key inflammatory signaling pathways.
In Vitro Evaluation
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental for determining if the triazole analogs exert their anti-inflammatory effects through the inhibition of COX enzymes and to assess their selectivity towards the inducible COX-2 isoform.[11][13]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.[14] The assay is performed in the presence and absence of the test compounds to determine the percentage of inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare a solution of heme as a cofactor.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Dissolve test compounds and reference NSAIDs (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or reference drug at various concentrations to the inhibitor wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) at multiple time points using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2.
-
The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Triazole Analog 1 | Experimental Value | Experimental Value | Calculated Value |
| Triazole Analog 2 | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | 82[11] | 6.8[11] | 12.06 |
| Indomethacin (Control) | Literature Value | Literature Value | Literature Value |
Nitric Oxide (NO) Scavenging Assay
This assay assesses the direct NO scavenging ability of the triazole analogs, which is another important mechanism of anti-inflammatory action.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[15][16] These nitrite ions are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[17]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.
-
Dissolve test compounds and a standard scavenger (e.g., ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
Mix the sodium nitroprusside solution with various concentrations of the test compound or standard.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).[16]
-
Add an equal volume of Griess reagent to the mixture.
-
Measure the absorbance at 540 nm after a short incubation period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value for each compound.
-
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This cell-based assay evaluates the ability of the triazole analogs to suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in an inflammatory environment.[18][19]
Principle: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines.[20][21] The effect of the test compounds on the levels of these cytokines in the cell culture supernatant is then quantified using ELISA.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in appropriate media until they reach a suitable confluence.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours).
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Perform sandwich ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine production by the test compounds compared to the LPS-only control.
-
In Vivo Evaluation
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening the acute anti-inflammatory activity of novel compounds.[22][23][24]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling).[25] The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.
Experimental Workflow:
dot graph "Carrageenan_Paw_Edema_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Acclimatization [label="Animal Acclimatization\n(e.g., Wistar rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Grouping (n=6 per group)\n- Vehicle Control\n- Test Compound (various doses)\n- Positive Control (e.g., Indomethacin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Measurement [label="Measure Initial Paw Volume (V₀)\n(Plethysmometer)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="Administer Compounds\n(e.g., Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce Inflammation\n(0.1 mL of 1% Carrageenan\nin subplantar region)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Point_Measurement [label="Measure Paw Volume (Vt)\nat 1, 2, 3, 4, 5, 6 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n- Calculate Edema (Vt - V₀)\n- Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Grouping; Grouping -> Initial_Measurement; Initial_Measurement -> Dosing; Dosing -> Induction [label="1 hour post-dosing"]; Induction -> Time_Point_Measurement; Time_Point_Measurement -> Data_Analysis; } Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II-IV: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds or vehicle orally (p.o.) one hour before carrageenan injection.[22]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[22]
-
Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[22]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM (at 3 hours) | % Inhibition (at 3 hours) |
| Vehicle Control | - | Experimental Value | - |
| Triazole Analog 1 | 10 | Experimental Value | Calculated Value |
| Triazole Analog 1 | 20 | Experimental Value | Calculated Value |
| Triazole Analog 1 | 50 | Experimental Value | Calculated Value |
| Indomethacin | 10 | Experimental Value | Calculated Value |
Preliminary Toxicity Assessment
A preliminary acute toxicity study is crucial to determine the safety profile of the most promising analogs and to establish a safe dose range for further studies.[26][27][28]
Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)
-
Animals: Use healthy adult mice or rats.
-
Procedure:
-
Fast the animals overnight.
-
Administer a single oral dose of the test compound at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).
-
Observe the animals closely for the first few hours and then periodically for 14 days for any signs of toxicity, morbidity, or mortality.[27]
-
Record body weight changes.
-
At the end of the observation period, perform a gross necropsy.
-
-
Endpoint: Determine the LD50 (lethal dose for 50% of the animals) or the toxic class of the compound. The absence of mortality at a high dose (e.g., 2000 mg/kg) suggests a low acute toxicity profile.[27]
Conclusion
This comprehensive guide provides a detailed framework for the systematic evaluation of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol analogs as potential anti-inflammatory agents. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize the inhibitory activity, selectivity, and mechanism of action of these compounds. The data generated from these protocols will be instrumental in identifying lead candidates for further preclinical and clinical development. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is paramount in the drug discovery process.
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Bio-protocol. (n.d.). Nitric Oxide Radical Scavenging Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. Retrieved from [Link]
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developing an HPLC method for the analysis of 1,2,4-triazole-3-thiol derivatives
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1,2,4-Triazole-3-thiol Derivatives
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2,4-triazole-3-thiol and its derivatives. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] A robust and reliable analytical method is therefore critical for quality control, stability testing, and pharmacokinetic studies. This guide details a systematic approach, from understanding the analyte's physicochemical properties to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6] We emphasize the scientific rationale behind chromatographic choices and provide detailed, step-by-step protocols for practical implementation by researchers and drug development professionals.
Introduction: The Analytical Challenge
1,2,4-Triazole-3-thiol derivatives are characterized by their high polarity and the presence of a thione-thiol tautomerism, which can complicate chromatographic analysis.[7][8] Standard reversed-phase (RP-HPLC) methods often suffer from poor retention of these polar analytes, leading to elution near the solvent front and inadequate resolution from impurities.[9][10][11][12] The primary objective is to develop a method that not only provides sharp, symmetrical peaks with adequate retention but also effectively separates the main analyte from potential process impurities and degradation products, thus qualifying as "stability-indicating."
Forced degradation studies are an integral part of this process, helping to identify likely degradation pathways and ensuring the analytical method's specificity.[13][14][15] This application note presents a method developed on a modern reversed-phase column designed for enhanced retention of polar compounds in highly aqueous mobile phases.
Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The choices made at each step are dictated by the physicochemical properties of the analyte and the intended purpose of the method.
Analyte Characterization
Understanding the properties of 1,2,4-triazole-3-thiol is the foundation of method development.
-
Polarity: As highly polar molecules, these compounds are poorly retained on traditional C18 columns with high organic content in the mobile phase.[16] This necessitates the use of columns designed for polar analytes or highly aqueous mobile phases.[9][11]
-
Tautomerism: The compound exists in a pH-dependent equilibrium between the thione and thiol forms.[7] This makes mobile phase pH a critical parameter to control for consistent retention times and peak shapes.
-
UV Absorbance: The triazole ring provides UV chromophores suitable for detection. A UV scan of the analyte in the proposed mobile phase is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Chromatographic System Selection
The relationship between analyte properties and the selection of HPLC parameters is crucial for successful method development. The following diagram illustrates this logical connection.
Caption: Logical relationship between analyte properties and HPLC parameter selection.
-
Chromatographic Mode: Reversed-phase HPLC is the most common and versatile mode.[17] To overcome the challenge of retaining polar triazoles, a column with a stationary phase that resists "phase collapse" or "dewetting" in highly aqueous mobile phases is required.[9] An "Aqueous C18" or a polar-embedded phase is an excellent starting point.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
-
Aqueous Phase & pH Control: A buffered aqueous phase is mandatory to control the ionization state of the triazole derivatives, ensuring reproducible retention and symmetrical peak shapes. A phosphate or acetate buffer in the pH range of 3-4 is typically a good starting point to suppress the ionization of the thiol group and ensure a consistent tautomeric form.
-
-
Detection: A Diode Array Detector (DAD) is highly recommended. It not only allows for quantification at the optimal wavelength but is also indispensable for peak purity analysis during forced degradation studies.
Experimental Protocol: HPLC Analysis
This protocol provides a starting point for the analysis. Optimization may be required depending on the specific derivative and sample matrix.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, Diode Array Detector (DAD) |
| Chromatography Column | Phenomenex Luna Omega 5 µm Polar C18 (150 x 4.6 mm) or equivalent |
| Data System | Empower™, Chromeleon™, or equivalent CDS |
| Solvents | Acetonitrile (HPLC Grade), Water (Milli-Q® or equivalent) |
| Reagents | Potassium Dihydrogen Phosphate, Orthophosphoric Acid (Analytical Grade) |
| Reference Standard | Well-characterized 1,2,4-triazole-3-thiol derivative |
| Filters | 0.45 µm PVDF or Nylon syringe filters |
Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the Standard Stock Solution appropriately with Mobile Phase A to achieve the target concentration for analysis.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Luna Omega 5 µm Polar C18 (150 x 4.6 mm) | Polar-modified C18 provides superior retention for polar analytes in highly aqueous conditions.[11] |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile | Buffered mobile phase ensures consistent ionization and peak shape.[18] |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 60% B15-17 min: 60% B17-18 min: 60% to 5% B18-25 min: 5% B | A gradient elution ensures separation of the polar main peak from potentially more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | Adjustable based on analyte concentration and detector sensitivity. |
| Detection | DAD, 210 nm (or λmax) | 210 nm is a common wavelength for heterocyclic compounds; λmax should be confirmed. DAD allows for peak purity assessment. |
Method Validation Protocol (ICH Q2(R2))
Validation demonstrates that the analytical procedure is fit for its intended purpose.[5][19] The following experiments must be conducted according to a pre-approved protocol.[4][20]
| Parameter | Purpose | Protocol Summary | Typical Acceptance Criteria |
| Specificity | To assess the ability to measure the analyte in the presence of interferences. | Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation (acid, base, oxidation, heat, light) and demonstrate resolution between the analyte and all degradation products/impurities. Assess peak purity using DAD. | Peak purity angle < purity threshold. Resolution (Rs) > 2.0 between analyte and adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Prepare at least five concentrations across the range (e.g., 50-150% of the target concentration). Perform linear regression analysis of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | The interval providing suitable accuracy, precision, and linearity. | Confirmed by the linearity, accuracy, and precision experiments. | 80-120% of test concentration for assay; 50-150% for content uniformity. |
| Accuracy | The closeness of test results to the true value. | Analyze samples of a known concentration (e.g., spiked placebo) at a minimum of three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): Six replicate injections of the 100% standard or nine determinations across the range (3 levels, 3 reps). Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Robustness | The capacity to remain unaffected by small, deliberate variations. | Systematically vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). Evaluate the effect on SST parameters (e.g., retention time, resolution, tailing factor). | SST criteria must be met. No significant impact on quantitative results. |
Forced Degradation (Stress Testing) Protocol
A forced degradation study is essential to establish the stability-indicating nature of the method.[14][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Reflux API solution in 0.1 N HCl at 60 °C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux API solution in 0.1 N NaOH at 60 °C for 30 minutes. Neutralize before injection.[13]
-
Oxidative Degradation: Treat API solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105 °C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose API solution to UV light (ICH option 1 or 2) for a specified duration.
For each condition, analyze the stressed sample alongside an unstressed control. Evaluate for new peaks and assess the mass balance.
System Workflow and Data Management
The entire process, from initial method development to routine analysis, follows a structured workflow.
Caption: Overall workflow for HPLC method development and validation.
Conclusion
This application note outlines a systematic and scientifically-grounded approach to developing a robust, specific, and reliable stability-indicating HPLC method for 1,2,4-triazole-3-thiol derivatives. By carefully considering the analyte's properties and adhering to ICH guidelines for validation, researchers can establish a method that is fit for purpose in a regulated drug development environment. The provided protocols for method parameters, validation, and forced degradation serve as a solid foundation for this analytical task.
References
-
Jasińska, J., Buszewski, B., & Studzińska, S. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 23(11), 2991. [Link]
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Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
de Oliveira, M. A. L., et al. (2018). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Chromtech. (n.d.). Reversed Phase HPLC of Polar Compounds. Chromtech. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
-
Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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Al-Ghamdi, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of Chemistry. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]
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Zheldakova, T., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]
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Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Besse, S., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. [Link]
-
Hlushko, O., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Hlushko, O., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
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Application Notes & Protocols: Molecular Docking of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with Acetylcholinesterase
Introduction: The Rationale for In-Silico Investigation
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The inclusion of a thiol group at the 3-position and specific aryl substitutions can significantly modulate the pharmacological profile of these compounds.[4][5] The subject of this guide, 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is a compound of interest due to its structural similarities to molecules with known biological activities.[6][7][8][9][10] In-silico molecular docking serves as a powerful, preliminary tool to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target (protein), thereby guiding further experimental studies.
Recent studies on structurally similar S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have demonstrated their potential as cholinesterase inhibitors, targeting enzymes like Acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with human Acetylcholinesterase (hAChE) using industry-standard computational tools.
Experimental Design & Workflow
The workflow for this molecular docking study is a multi-stage process that begins with the preparation of the ligand and protein structures, proceeds to the docking simulation, and concludes with a thorough analysis of the results. Each step is critical for obtaining meaningful and reproducible outcomes.
Caption: A generalized workflow for molecular docking studies.
Part 1: Ligand and Protein Preparation
Accurate preparation of both the ligand and protein is paramount for a successful docking study. This phase ensures that the molecules are in a chemically correct and computationally ready state.
Ligand Preparation Protocol
The 3D structure of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol will be prepared using Avogadro, an advanced molecular editor and visualizer.
Step-by-Step Methodology:
-
Obtain 2D Structure: The 2D structure of the ligand can be drawn in a chemical drawing software or obtained from a database like PubChem. For this protocol, we will build it directly in Avogadro.
-
Build 3D Structure in Avogadro:
-
Open Avogadro.
-
Use the "Build" tool to construct the molecule atom by atom, starting with the 1,2,4-triazole ring, followed by the methoxyphenyl and methyl groups, and finally the thiol group.
-
Ensure the correct bonding and atom types are assigned.
-
-
Add Hydrogens and Optimize Geometry:
-
Navigate to Build > Add Hydrogens. This will add hydrogens to the structure.
-
Perform an initial geometry optimization using the built-in force fields. Go to Extensions > Optimize Geometry. This step provides a low-energy conformation of the ligand.
-
-
Save in a Suitable Format:
-
Save the optimized ligand structure in a .mol2 or .pdb format, which is compatible with docking software. Go to File > Save As... and select the desired format.
-
Protein Preparation Protocol
For this study, we will use the crystal structure of human Acetylcholinesterase (hAChE). A suitable structure can be obtained from the Protein Data Bank (PDB). We will use PDB ID: 4EY7. The preparation will be performed using PyMOL and AutoDockTools.
Step-by-Step Methodology:
-
Download the Protein Structure:
-
Go to the PDB website (rcsb.org) and search for "4EY7".
-
Download the PDB file.
-
-
Clean the Protein Structure using PyMOL:
-
Open the downloaded PDB file in PyMOL.
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the protein's catalytic activity.[1] This can be done using the command: remove solvent.
-
If there are multiple protein chains and only one is required, delete the unnecessary chains.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare the Receptor for Docking using AutoDockTools:
-
Open AutoDockTools.
-
Go to File > Read Molecule and open the cleaned protein PDB file.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
The prepared protein now needs to be saved in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina. Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule". Then, save the output as a .pdbqt file.
-
Part 2: Molecular Docking Simulation
With the prepared ligand and protein, the next step is to perform the molecular docking using AutoDock Vina.
Defining the Binding Site (Grid Box Generation)
The docking process needs to be focused on the active site of the enzyme. For AChE, the active site is located at the bottom of a deep and narrow gorge. The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.
Step-by-Step Methodology:
-
Identify the Active Site: The active site of AChE is well-characterized and typically includes key residues such as Trp86, Tyr133, Phe338, and Ser203. In the context of the PDB structure 4EY7, the active site can be identified by the location of the co-crystallized ligand.
-
Set the Grid Box in AutoDockTools:
-
With the prepared protein loaded, go to Grid > Grid Box....
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site gorge. A common approach is to center the box on the co-crystallized ligand (if present in the original PDB) or on the key active site residues.
-
Record the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z). These values will be used in the Vina configuration file.
-
Running the Docking Simulation
AutoDock Vina is run from the command line and requires a configuration file that specifies the input files and docking parameters.
Step-by-Step Methodology:
-
Prepare the Ligand PDBQT file:
-
In AutoDockTools, go to Ligand > Input > Open and select the prepared ligand file (.mol2 or .pdb).
-
Go to Ligand > Output > Save as PDBQT.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) and add the following lines, replacing the file names and coordinates with your own:
-
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Run the command: vina --config conf.txt --log docking_log.txt
-
Part 3: Analysis and Validation of Docking Results
The output of the docking simulation is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities.
Interpreting the Docking Score
AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a more stable and stronger predicted interaction between the ligand and the protein. It's important to note that this is a predicted value and should be interpreted in the context of a known inhibitor or the native ligand if available.
Quantitative Data Summary:
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | - | 0.000 |
| 2 | - | - |
| 3 | - | - |
| ... | - | - |
(Note: The table will be populated with the actual results from the docking simulation.)
Visualizing and Analyzing Binding Poses
The binding poses should be visually inspected to understand the interactions between the ligand and the protein's active site residues. PyMOL is an excellent tool for this purpose.
Step-by-Step Visualization Protocol:
-
Load Structures in PyMOL:
-
Open PyMOL and load the prepared protein PDBQT file and the docking results PDBQT file.
-
-
Visualize Interactions:
-
Display the protein in a surface representation and the ligand in a stick representation.
-
Identify and label the amino acid residues that are in close proximity to the ligand.
-
Use the "find polar contacts" command to visualize potential hydrogen bonds.
-
Analyze hydrophobic interactions by observing the proximity of nonpolar groups.
-
Caption: Hypothetical ligand-protein interactions within the AChE active site.
Docking Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step. A common method is to re-dock a known co-crystallized ligand into the active site and compare the docked pose with the experimental crystal structure pose.
Validation Protocol:
-
Extract the Native Ligand: From the original PDB file (4EY7), save the coordinates of the co-crystallized inhibitor as a separate PDB file.
-
Prepare the Native Ligand: Prepare the native ligand in the same way as the compound of interest, creating a PDBQT file.
-
Re-dock the Native Ligand: Use the same docking protocol (grid box and configuration file) to dock the native ligand back into the protein's active site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its crystal structure pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Conclusion and Future Perspectives
This application note has outlined a comprehensive and detailed protocol for conducting a molecular docking study of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with human Acetylcholinesterase. By following these steps, researchers can gain valuable insights into the potential binding affinity and interaction patterns of this compound, providing a strong foundation for further drug discovery efforts. The results from such in-silico studies are predictive and should ideally be followed by in-vitro enzymatic assays to confirm the inhibitory activity and determine experimental binding affinities such as IC50 values.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC. [Link]
-
Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. (2018). PubMed. [Link]
-
(PDF) Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. (2018). ResearchGate. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC. [Link]
-
How to validate the molecular docking results ? (2022). ResearchGate. [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link]
-
MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). PMC. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Interpretation of Molecular docking results? (2023). ResearchGate. [Link]
-
Figure 1 from Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. | Semantic Scholar. (2018). Semantic Scholar. [Link]
-
Crystal Structure Determination and Molecular Docking Studies of 4- (5-Phenyl Pyrazin-2-Yl)-4h-1,2,4 Triazole-3-Thiol with Focal Adhesion Kinase Inhibitors. (2015). ResearchGate. [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (2023). ResearchGate. [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023). Pharmacia. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2023). ResearchGate. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PMC. [Link]
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). Preprints.org. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
Triazole analogues as potential pharmacological agents: a brief review. (2019). PubMed Central. [Link]
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A Pharmacological Update of Triazole Derivative: A Review. (2022). ResearchGate. [Link]
-
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Creating/modifying ligand molecules. (n.d.). ScotChem. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). ResearchGate. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. [Link]
-
Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity | Request PDF. (2014). ResearchGate. [Link]
-
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]
-
5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pellizzari Triazole Synthesis
Introduction
The Pellizzari reaction, first reported by Guido Pellizzari in 1911, is a cornerstone of heterocyclic chemistry, providing a direct thermal condensation route from amides and acylhydrazides to 3,5-disubstituted-1,2,4-triazoles.[1][2][3] These triazole scaffolds are of immense interest in drug development, forming the core of numerous therapeutic agents with antifungal, antibacterial, and antidepressant properties.[1][4]
Despite its utility, the classical Pellizzari reaction is notorious for challenges, primarily the harsh reaction conditions required.[1][4] It often necessitates high temperatures (220-250°C) and long reaction times, which can lead to low yields, product decomposition, and the formation of complex side-product mixtures.[1][4][5]
This guide serves as a dedicated resource for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the Pellizzari reaction, with a primary focus on overcoming low product yield.
Troubleshooting & Optimization: Frequently Asked Questions (FAQs)
Q1: My Pellizzari reaction yield is critically low or the reaction is failing entirely. What are the most common culprits?
Low yield in a Pellizzari reaction is a frequent issue that can typically be traced back to a few key experimental areas. Before undertaking extensive optimization, it is crucial to systematically investigate the following factors, as outlined in the workflow below.
Systematic Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of low yield.
The primary causes for low yield are often interrelated:
-
Purity of Starting Materials : The reaction is highly sensitive to impurities and moisture. Ensure both the amide and acylhydrazide are pure and thoroughly dried before use.[4][5]
-
Reaction Temperature : The reaction requires significant thermal energy for the dehydration and cyclization steps.[3] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or the desired product.
-
Reaction Time : Insufficient heating time is a common reason for low conversion. The reaction progress should be diligently monitored by Thin Layer Chromatography (TLC) or LC-MS.[4][5]
-
Inefficient Water Removal : The reaction generates water as a byproduct. Inefficient removal can shift the equilibrium, hindering the final dehydration step to form the aromatic triazole ring.[4][5]
Q2: I'm performing an unsymmetrical reaction (R¹ ≠ R²) and getting a complex mixture. What is happening and how can I prevent it?
This is one of the most significant challenges of the Pellizzari reaction. When the acyl groups of the amide and the acylhydrazide are different, the high temperatures can promote a side reaction known as "acyl group interchange" or transamination.[5][6] This leads to the formation of two new starting materials in situ, resulting in a mixture of three different 1,2,4-triazole products, which are often difficult to separate.
Pellizzari Reaction: Desired Pathway vs. Acyl Interchange Side Reaction
Caption: Competing reaction pathways in an unsymmetrical Pellizzari reaction.
Strategies for Mitigation:
-
Optimize Temperature : Conduct the reaction at the lowest possible temperature that still allows for product formation at a reasonable rate. This minimizes the energy available for the acyl interchange pathway.[5]
-
Microwave Synthesis : This is the most effective modern solution. Microwave irradiation can dramatically shorten reaction times from hours to minutes, often at lower bulk temperatures, which significantly suppresses the acyl interchange side reaction and increases yield.[1][4]
-
Synthetic Design : If possible, redesign the synthesis to be symmetrical (R¹ = R²), which completely avoids the issue of isomeric product mixtures.[4][5]
Q3: What are the optimal reaction conditions, and how do modern methods compare to classical heating?
The choice of reaction conditions is critical for maximizing yield. While classical high-temperature heating is traditional, microwave-assisted synthesis offers significant advantages.
| Parameter | Conventional (Classical) Heating | Microwave-Assisted Synthesis | Rationale & Causality |
| Temperature | 220 - 250 °C[4][5] | 150 - 180 °C | Microwave energy directly excites the polar molecules, leading to rapid and efficient heating, often requiring lower bulk temperatures than conventional methods. |
| Reaction Time | 2 - 4 hours (or longer)[1][4][5] | 10 - 60 minutes | The high efficiency of energy transfer in microwave synthesis dramatically accelerates the rate of reaction.[4] |
| Solvent | Often performed neat (solvent-free) or in a high-boiling solvent (e.g., nitrobenzene, diphenyl ether).[4] | High-boiling polar solvents (e.g., n-butanol, DMF, PEG) are effective. Solvent-free conditions are also common.[4] | Solvents must be stable at the required temperatures. Polar solvents are particularly effective for microwave absorption. |
| Typical Yield | Often low to moderate (<50%)[1] | Moderate to high (>70-90%)[4] | Reduced reaction time and lower temperatures minimize side reactions and thermal decomposition, preserving the product. |
| Key Drawback | Low yield, long times, acyl interchange, thermal decomposition.[1][5] | Requires specialized microwave reactor equipment. | The primary drawback of the classical method is its inefficiency and propensity for side reactions. |
Q4: My reaction appears complete by TLC, but my isolated yield is poor. What workup and purification strategies are recommended?
A successful reaction can be undermined by an inefficient workup. The crude product from a Pellizzari reaction is often a solid mass upon cooling.
Recommended General Protocol for Workup and Purification
-
Cooling & Solidification : After the reaction is deemed complete by TLC, allow the reaction vessel to cool to room temperature. The crude product should solidify. If the reaction was performed neat, this will result in a solid cake.
-
Trituration : Break up the solid mass and triturate it with a suitable solvent, such as ethanol.[4][5] This step is crucial for dissolving unreacted starting materials and more soluble impurities, leaving the less soluble triazole product behind.
-
Filtration : Collect the crude solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallization : The most effective method for purifying the final product is recrystallization. Common and effective solvents include ethanol or a mixture of ethanol and acetic acid.[4][5] This step removes residual impurities, often yielding the pure 1,2,4-triazole as a crystalline solid.
-
Chromatography : If a mixture of isomeric triazoles is formed, simple recrystallization may be insufficient. In these cases, purification by column chromatography or HPLC is necessary to separate the products based on their polarity differences.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Classical Pellizzari Reaction (Symmetrical)
This protocol describes a representative synthesis of 3,5-diphenyl-1,2,4-triazole.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon inlet
-
Ethanol for trituration and recrystallization
Procedure:
-
Setup: In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[4]
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Nitrogen) to prevent oxidation at high temperatures.
-
Heating: Heat the reaction mixture to 220-250°C with constant stirring.[4] If the reactants melt, stirring will become easier.
-
Monitoring: Maintain this temperature for 2-4 hours. Monitor the reaction's progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC analysis.[4][5] The reaction is complete when the starting material spots have been consumed.
-
Workup: Allow the mixture to cool to room temperature, which should result in the formation of a solid. Triturate this solid with ethanol to remove impurities.[4][5]
-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[4][5]
-
Characterization: Confirm the product's identity and purity using NMR, IR, and Mass Spectrometry.[5]
Protocol 2: General Procedure for Microwave-Assisted Pellizzari Reaction
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.
Materials:
-
Amide (1.0 eq)
-
Acylhydrazide (1.0 eq)
-
Microwave reactor vial (10 or 20 mL) with stir bar
-
High-boiling polar solvent (e.g., n-butanol)
-
Microwave synthesizer
Procedure:
-
Setup: To a microwave reactor vial, add the amide, the acylhydrazide, and 5-10 mL of n-butanol.[4]
-
Sealing: Securely seal the vial with the appropriate cap.
-
Irradiation: Place the vial in the microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 150-180°C) for 30-120 minutes.[4] The reaction progress can be monitored by running test reactions at different time points.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. The product often precipitates from the solvent upon cooling.
-
Purification: Collect the precipitated product by filtration. Wash with a small amount of cold solvent and then purify further by recrystallization if necessary.
References
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 4(1), 1-8. Retrieved from [Link]
-
Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164. Retrieved from [Link]
-
Grokipedia. (2026). Pellizzari reaction. Retrieved from [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Merck Index. (n.d.). Pellizzari Reaction. Retrieved from [Link]
-
Kumar, D., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Challenges of Regioselective 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2] However, its synthesis is often plagued by challenges in controlling regioselectivity, leading to isomeric mixtures that are difficult to separate and can compromise biological activity. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve your desired molecular architecture with precision.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental principles of regioselectivity in 1,2,4-triazole chemistry.
Q1: What are the primary regioisomers I need to be concerned about during the synthesis of substituted 1,2,4-triazoles?
A: The challenges with regioselectivity arise from the unsymmetrical nature of the 1,2,4-triazole ring and the various ways precursors can combine. The main issues are:
-
1,3- vs. 1,5-Disubstitution: When constructing the triazole ring from linear precursors, such as in [3+2] cycloaddition reactions, the components can join in two different orientations, leading to either 1,3-disubstituted or 1,5-disubstituted products. These are distinct chemical entities with different physical and biological properties.
-
N1, N2, or N4 Substitution: For pre-formed triazole rings, subsequent reactions like N-alkylation can occur at one of three different nitrogen atoms (N1, N2, or N4). The electronic and steric environment of the ring dictates the preferred site of reaction, often resulting in a mixture of isomers. For 1H-1,2,4-triazole, alkylation typically occurs at the N1 position.[3]
Q2: Why is controlling regioselectivity so critical in drug development?
A: In medicinal chemistry, the precise three-dimensional arrangement of atoms is paramount for a molecule's interaction with its biological target (e.g., an enzyme or receptor). Regioisomers, while having the same molecular formula, have different spatial arrangements of substituents. This can lead to:
-
Vastly Different Biological Activities: One isomer may be a potent therapeutic agent, while another could be inactive or even toxic.
-
Intellectual Property Complications: A specific, pure regioisomer can be patented, whereas a mixture may not be.
-
Regulatory Hurdles: Regulatory bodies like the FDA require drug substances to be well-characterized and pure. Uncontrolled isomeric mixtures are a significant barrier to approval.
The unique structure of 1,2,4-triazoles allows them to interact with various biological targets, but this therapeutic potential can only be harnessed if the desired isomer is synthesized selectively.[1]
Q3: What are the main classical methods for synthesizing the 1,2,4-triazole ring, and what are their inherent regioselectivity challenges?
A: Two of the most established methods are the Pellizzari and Einhorn-Brunner reactions.[4][5]
-
Pellizzari Reaction: This method involves the condensation of an amide and an acylhydrazide.[5][6][7] A significant challenge arises when the acyl groups of the two reactants are different (an unsymmetrical reaction). The high temperatures often required can promote acyl interchange, leading to a mixture of isomeric 1,2,4-triazoles.[6]
-
Einhorn-Brunner Reaction: This reaction condenses a diacylamine with a hydrazine.[4][5][8] If the two acyl groups on the diacylamine are different, a mixture of isomers can form. The regioselectivity is influenced by the electronic properties of these groups; the group derived from the stronger carboxylic acid preferentially ends up at the 3-position of the triazole ring.[8][9]
Both methods often require harsh conditions, such as high temperatures, which can lead to low yields and side product formation in addition to poor regioselectivity.[6][10]
Section 2: Troubleshooting Guide - Common Experimental Problems
This section provides a question-and-answer-based troubleshooting guide for specific issues encountered during synthesis.
Problem 1: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the outcome?
Cause Analysis: This is a classic regioselectivity problem, particularly common in catalyst-free cycloadditions or classical condensation reactions where the energy barriers for forming either isomer are similar. In modern synthetic approaches, such as the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst is the determining factor for the isomeric outcome.[8][9] The catalyst coordinates to the reactants in a specific geometry, lowering the activation energy for one pathway far more than the other.
Solutions & Protocols:
The most robust solution is to employ a catalyst-controlled synthetic strategy. Different metal catalysts can selectively direct the cycloaddition to favor a single regioisomer.
Catalyst-Controlled Synthesis for [3+2] Cycloaddition of Isocyanides and Diazonium Salts:
| Catalyst System | Predominant Isomer | Typical Yield | Key Considerations |
| Silver(I) Catalysis (e.g., AgOAc) | 1,3-Disubstituted | High | Provides excellent selectivity for the 1,3-isomer.[8][11][12] |
| Copper(II) Catalysis (e.g., Cu(OAc)₂) | 1,5-Disubstituted | High | Selectively produces the 1,5-disubstituted isomer.[8][9][11][12] |
Experimental Protocol: Catalyst-Controlled Regioselective Synthesis
This protocol provides a general framework. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl diazonium salt (1.0 equiv.), the chosen catalyst (e.g., AgOAc or Cu(OAc)₂, 5-10 mol%), and a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile).
-
Addition of Isocyanide: Slowly add the isocyanide (1.1 equiv.) to the stirred solution at room temperature over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.[8]
-
Characterization: Confirm the structure and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and potentially NOESY for spatial correlations) and mass spectrometry.[4]
Caption: Catalyst choice dictates the regioselective outcome in [3+2] cycloadditions.
Problem 2: My reaction yield is very low, and I suspect side reactions. What are common competing pathways?
Cause Analysis: Low yields are often a consequence of harsh reaction conditions or the inherent reactivity of the starting materials.[10] A primary competing pathway, especially when using acylhydrazines as precursors, is the formation of 1,3,4-oxadiazoles. This occurs via intramolecular cyclization and dehydration of the acylhydrazine, a reaction that competes directly with the desired intermolecular reaction to form the triazole.[9] This side reaction is particularly favored under acidic or high-temperature dehydrating conditions.
Solutions & Protocols:
-
Employ Milder, Modern Synthetic Methods: Move away from high-temperature classical methods like the Pellizzari reaction. Modern copper-catalyzed methods, for example, can construct the triazole ring under much milder conditions, minimizing decomposition and side reactions. A copper catalyst with O₂ as the oxidant has been shown to be effective for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines.[8][11]
-
Careful Control of Reaction Conditions: If using a classical method is unavoidable, meticulously control the temperature. Increase it gradually and find the lowest possible temperature at which the reaction proceeds at a reasonable rate.[6] Using microwave synthesis can sometimes be beneficial as it reduces the overall heating time.[4][6]
-
Thorough Reaction Monitoring: Proactive monitoring can save significant time and resources. By identifying the formation of byproducts early, you can adjust conditions before all the starting material is consumed in an unproductive pathway.
Protocol: Reaction Monitoring by TLC and LC-MS
-
TLC Analysis: At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture using a capillary tube. Spot it on a TLC plate alongside your starting materials. Use a suitable eluent system to track the disappearance of reactants and the appearance of the product and any new spots (potential byproducts).[10]
-
LC-MS Analysis: For more definitive tracking, periodically take a small aliquot, quench it, and dilute it in a suitable solvent (e.g., acetonitrile). Inject the sample into an LC-MS system. This will not only show the relative amounts of starting material and product but will also provide the mass of any byproducts.[6] A 1,3,4-oxadiazole formed from an acylhydrazine will have a different mass than the desired triazole product, making it easy to identify.
Caption: A workflow for troubleshooting low yields and side reactions.
Section 3: Analytical Characterization - How to Differentiate Regioisomers
Q: My synthesis is complete, but how can I definitively confirm the regiochemistry of my 1,2,4-triazole product?
A: Distinguishing between regioisomers is a critical step and requires a combination of modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Regioisomers are distinct compounds and will almost always have different retention times on an HPLC column. A single, sharp peak on an optimized HPLC trace is a good indicator of a single isomer. Co-injecting your product with an authentic standard (if available) is a powerful confirmation method.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the triazole ring and its substituents will be different for each regioisomer due to the different electronic environments.[4][10]
-
Nuclear Overhauser Effect (NOE/NOESY): This 2D NMR technique can detect through-space interactions between protons. For example, an NOE between a proton on a substituent at the N1 position and a proton on a substituent at the C5 position can help confirm a 1,5-disubstitution pattern, an interaction that would be absent in the 1,3-isomer.
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray crystallography provides unambiguous proof of its structure and regiochemistry.
Protocol: Analysis of Reaction Mixture by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector (monitoring at ~254 nm is a good starting point) and a C18 reverse-phase column is typically suitable.[6]
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture or purified product in a solvent like acetonitrile or methanol.
-
Method Development: Start with a gradient elution method, for example, from 10% to 90% acetonitrile in water over 15-20 minutes. This will help resolve compounds with different polarities.
-
Analysis: Inject the sample. The resulting chromatogram will show peaks corresponding to each component. Isomers will have the same mass but different retention times. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended to confirm the mass of each eluting peak.[6]
References
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (n.d.). BenchChem.
- Common challenges in the synthesis of 1,2,4-triazole derivatives. (n.d.). BenchChem.
- Troubleshooting common issues in 1,2,4-triazole synthesis pathways. (n.d.). BenchChem.
- Troubleshooting side reactions in 1,2,4-triazole synthesis. (n.d.). BenchChem.
- Liu, Y., et al. (2018). Catalyst-Controlled Regiodivergent [3+2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles.
- Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973123.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
- Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). SlideShare.
- An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules. (n.d.). BenchChem.
- Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024). AIP Publishing.
- Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973123.
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10.
- Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2022). ResearchGate.
Sources
- 1. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. isres.org [isres.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,2,4-Triazoles
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your synthetic campaigns.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the synthesis of 1,2,4-triazoles. Each issue is presented in a question-and-answer format to directly address specific experimental problems.
Category 1: Low or No Product Yield
Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent issue, often stemming from suboptimal reaction conditions or reactant quality. Here’s a systematic approach to diagnosing the problem:
-
Reaction Temperature and Time: Many classical syntheses, like the Pellizzari reaction, require high temperatures (often >200°C) to drive the condensation and cyclodehydration steps.[1][3]
-
Probable Cause: The reaction temperature may be too low, or the reaction time insufficient for the reaction to reach completion. Dehydration, a key step, can be slow.
-
Solution: Incrementally increase the reaction temperature by 10-20°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][4] For reactions that are sluggish even at high temperatures, consider switching to microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields.[1][5]
-
-
Purity of Starting Materials: The success of the reaction is highly dependent on the purity of your starting materials, such as hydrazides, amidines, or imides.
-
Probable Cause: Impurities in the starting materials can introduce side reactions or inhibit the primary reaction pathway. Hydrazine derivatives, in particular, can be unstable.
-
Solution: Verify the purity of your reactants by NMR or melting point analysis before starting the synthesis.[4] Use freshly opened or properly stored reagents whenever possible.
-
-
Inefficient Water Removal: Condensation reactions that form the triazole ring release water as a byproduct. If not effectively removed, water can hydrolyze starting materials or intermediates, or shift the reaction equilibrium backward.
-
Probable Cause: The reaction setup does not facilitate the removal of water.
-
Solution: If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water. For neat (solvent-free) reactions, conducting the synthesis under a vacuum or a steady stream of inert gas can help drive off volatiles.
-
dot
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Category 2: Impure Product & Side Reactions
Question: My reaction is producing a mixture of isomers. How can I control the regioselectivity?
Answer: The formation of isomeric mixtures is a classic challenge, particularly in syntheses like the Einhorn-Brunner reaction or other unsymmetrical cyclizations.[6]
-
Probable Cause (Einhorn-Brunner): When using an unsymmetrical imide, the incoming hydrazine can attack either of the two different carbonyl groups, leading to a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles.
-
Controlling Mechanism: The regioselectivity is governed by electronics. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid (i.e., the one with more electron-withdrawing character) will predominantly direct its substituent to the 3-position of the final triazole ring.[7][8][9]
-
Solution: To synthesize a specific isomer, you must carefully design your unsymmetrical imide. Place the substituent you want at the 3-position on the more electron-withdrawing acyl group.
-
Probable Cause (Catalyst-Driven): In modern metal-catalyzed syntheses, such as the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of the metal catalyst itself can dictate the isomeric outcome.[10]
-
Controlling Mechanism: Different metals can favor different coordination geometries in the transition state, leading to distinct regioisomeric products.
-
Solution: You can achieve catalyst-controlled regioselectivity. For the cycloaddition of isocyanides and diazonium salts, using a Silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, while a Copper(II) catalyst favors the formation of the 1,5-disubstituted isomer.[9][11]
dot
Caption: Catalyst-controlled regioselectivity in 1,2,4-triazole synthesis.
Question: I am observing a significant byproduct that I suspect is a 1,3,4-oxadiazole. Why is this forming and how can I prevent it?
Answer: The formation of a 1,3,4-oxadiazole is a common side reaction when using acylhydrazines as starting materials.
-
Probable Cause: Acylhydrazines can undergo an alternative, intramolecular cyclization pathway. Under dehydrating conditions (often promoted by heat or acid), the terminal nitrogen of the hydrazine can attack its own carbonyl group, leading to the formation of a stable five-membered oxadiazole ring after the elimination of water.[9] This intramolecular reaction competes directly with the desired intermolecular reaction needed to form the triazole.
-
Solution:
-
Control Stoichiometry: Ensure the other coupling partner (e.g., the amide in a Pellizzari reaction) is present in the correct stoichiometry from the start of the reaction to favor the intermolecular pathway.
-
Moderate Conditions: If possible, reduce the reaction temperature or use milder dehydrating agents to disfavor the oxadiazole formation, which often has a higher activation energy.
-
One-Pot, Two-Step Approach: Consider a sequential approach. For example, in syntheses starting from amidines, one can first form an intermediate by reacting the amidine with a carboxylic acid before introducing the hydrazine component for the final cyclization. This avoids having the acylhydrazine exposed to harsh conditions for extended periods.[12]
-
Question: How can I remove residual metal catalysts from my product?
Answer: If your synthesis involves a metal catalyst (e.g., copper), residual metal can contaminate your product, which is particularly problematic for pharmaceutical applications.
-
Probable Cause: The metal catalyst coordinates with the nitrogen atoms of the triazole ring, making it difficult to remove by simple filtration or extraction.
-
Solution: After the reaction, perform a workup wash with an aqueous solution of a chelating agent. A solution of ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering and removing metal ions like copper from the organic phase.[13] Alternatively, washing with a dilute aqueous ammonia solution can also help remove copper residues.
Frequently Asked Questions (FAQs)
Q1: There are many ways to synthesize 1,2,4-triazoles. How do I choose the best route for my target molecule?
A1: The choice of synthetic route depends on several factors: the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
-
Pellizzari Reaction: Involves the condensation of an amide and an acylhydrazide. It's a classical method but often requires very high temperatures and can give low yields.[1][2] Best for simple, symmetrical 3,5-disubstituted triazoles.
-
Einhorn-Brunner Reaction: Reacts an imide with a hydrazine. It is a robust method but can produce isomeric mixtures if unsymmetrical imides are used, requiring careful substrate design.[6][7]
-
Modern Catalytic Methods: Many newer methods use catalysts (often copper-based) to couple components like amidines, nitriles, or hydrazones under milder conditions.[10][12][14] These routes often offer better functional group tolerance, higher yields, and greater control over regioselectivity, making them highly suitable for complex molecule synthesis in drug discovery.
| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Pellizzari Reaction | Amide + Acylhydrazide | High Temp (>200°C), Neat or High-Boiling Solvent[1] | Simple starting materials | Harsh conditions, low yields, potential side reactions[2] |
| Einhorn-Brunner | Imide + Hydrazine | Acid-catalyzed, Reflux (e.g., 110-120°C)[7] | Predictable regioselectivity based on electronics[8] | Can produce isomeric mixtures with unsymmetrical imides[6] |
| Copper-Catalyzed | Amidines, Nitriles, etc. | Cu(I) or Cu(II) salt, Base (e.g., K₃PO₄), 80-120°C[12][14] | Milder conditions, high yields, catalyst-controlled regioselectivity[10] | Requires catalyst, potential for metal contamination[13] |
Q2: My purified product is an oil, but I expected a solid. What should I do?
A2: A product "oiling out" instead of crystallizing is a common issue, often caused by the presence of residual solvent or impurities that depress the melting point.[13]
-
Troubleshooting Steps:
-
Ensure Purity: First, re-verify the purity of your compound by NMR and LC-MS. If significant impurities are present, further purification (e.g., column chromatography) is needed.
-
Remove Solvent: Ensure all solvent is removed under high vacuum, possibly with gentle heating.
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity appears. Let it stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cooling the solution may also help.
-
Q3: What are the best practices for purifying polar 1,2,4-triazoles?
A3: The nitrogen-rich triazole core makes these compounds quite polar, which can make purification challenging.
-
Standard Silica Gel Chromatography: This can sometimes lead to poor separation and significant "streaking" of the product on the column. To mitigate this, you can add a small amount of a polar modifier to your eluent, such as methanol (~1-5%) or triethylamine (~0.5-1%), which can improve peak shape.[13]
-
Alternative Chromatography: For very polar compounds, standard silica gel may not be effective. Consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for purifying highly polar molecules.[13]
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an excellent way to achieve high purity.
Experimental Protocols
Protocol 1: Classical Synthesis via Pellizzari Reaction - 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical reaction, which avoids the formation of isomeric side products.[3]
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzamide (1.21 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol).
-
Reaction: Heat the reaction mixture to 220-250°C in a sand or oil bath under a gentle stream of nitrogen. The mixture will melt and begin to reflux.
-
Monitoring: Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate), observing the disappearance of starting materials and the appearance of a new, lower Rf product spot.
-
Work-up: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. The reaction mixture will solidify.
-
Purification: Triturate the solid crude product with hot ethanol to remove soluble impurities. Collect the solid product by vacuum filtration. The crude product can be further purified by recrystallization from ethanol or glacial acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole as a white solid.
dot
Caption: Generalized mechanism of the Einhorn-Brunner reaction.[6][8]
References
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from ISRES Publishing. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(9). [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from Wikipedia. [Link]
-
Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Retrieved from Wiley Online Library. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Retrieved from RSC Publishing. [Link]
-
Preprints.org. (2023). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. Retrieved from Preprints.org. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Retrieved from ResearchGate. [Link]
Sources
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- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
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- 10. isres.org [isres.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Regioselective Triazole Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 1,2,3-triazole synthesis. The formation of isomeric mixtures, particularly the 1,4- and 1,5-disubstituted regioisomers, is a common challenge that can complicate purification and impact the biological activity and material properties of the final compound. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your triazole synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: Why does my thermal azide-alkyne cycloaddition produce a mixture of 1,4- and 1,5-regioisomers?
Answer: The classic Huisgen 1,3-dipolar cycloaddition, when conducted thermally without a catalyst, often leads to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[1][2] This lack of regioselectivity arises because the reaction proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO of the azide and LUMO of the alkyne, and vice-versa) have similar energy levels for both possible orientations of the reactants.[3] Consequently, the activation barriers for the formation of both isomers are comparable, resulting in a product mixture.[3] Elevated temperatures required for the uncatalyzed reaction can further diminish selectivity.[1][3]
Q2: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to get the 1,4-isomer, but I'm still seeing the 1,5-isomer. What's going wrong?
Answer: While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity for the 1,4-isomer, contamination with the 1,5-isomer can occur under certain conditions.[1][4] This is often due to a competing thermal Huisgen cycloaddition if the reaction is heated. To troubleshoot this, ensure your reaction is running at or near room temperature. If your substrates are unreactive at ambient temperatures, it is better to explore alternative catalytic systems or activating ligands rather than increasing the heat. Also, confirm that your copper source is active and that you have an efficient reducing agent, like sodium ascorbate, to maintain the Cu(I) oxidation state, as Cu(II) is inactive in this catalytic cycle.[4]
Q3: My goal is the 1,5-disubstituted triazole, but my Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is sluggish and gives low yields. How can I optimize this reaction?
Answer: Low yields in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) can be attributed to several factors. The choice of catalyst is crucial; pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are generally more effective than their cyclopentadienyl (Cp) counterparts.[4][5][6] The reaction is also sensitive to the steric and electronic properties of your substrates. Tertiary azides, for instance, are significantly less reactive than primary or secondary azides.[6][7] If you are working with a challenging substrate, consider increasing the catalyst loading or extending the reaction time. It's also worth noting that RuAAC can tolerate internal alkynes, which is a distinct advantage over CuAAC.[5][6]
Q4: Can I avoid using a metal catalyst altogether to prevent isomeric mixtures?
Answer: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free alternative that offers excellent regioselectivity.[8][9][10] The driving force for this reaction is the high ring strain of a cyclooctyne derivative, which dramatically lowers the activation energy for the cycloaddition.[9][10] This allows the reaction to proceed rapidly at physiological temperatures without a catalyst, making it ideal for bioconjugation applications.[9][10] The regioselectivity is dictated by the structure of the cyclooctyne and the azide, with steric factors playing a key role.[11][12]
Troubleshooting Guide: Isomer Formation
| Problem | Potential Cause | Recommended Solution |
| Mixture of 1,4- and 1,5-isomers in a thermal reaction. | The uncatalyzed Huisgen cycloaddition inherently lacks high regioselectivity.[1][3] | For exclusive formation of the 1,4-isomer , switch to a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] For the 1,5-isomer , employ a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][4] |
| Formation of the 1,5-isomer in a CuAAC reaction. | The reaction temperature may be too high, inducing a competing thermal cycloaddition. | Maintain the reaction at or near room temperature. If reactivity is low, consider using a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) to enhance the catalytic activity of Cu(I).[2][4] |
| Low regioselectivity with internal alkynes. | CuAAC is generally not effective for internal alkynes. | Utilize a RuAAC, as ruthenium catalysts can effectively promote the cycloaddition of both terminal and internal alkynes to furnish fully substituted 1,2,3-triazoles.[5][6] |
| Side reactions and low yield in CuAAC. | Inefficient generation of Cu(I) from a Cu(II) salt, or oxidation of Cu(I) to Cu(II). This can lead to alkyne homocoupling (Glaser coupling). | Ensure an adequate amount of a reducing agent, such as sodium ascorbate, is present.[4] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidation of the catalyst. |
| Difficulty in separating 1,4- and 1,5-isomers. | The isomers often have very similar polarities, making chromatographic separation challenging. | If possible, modify the synthetic strategy to be regioselective. If separation is unavoidable, consider specialized chromatographic techniques or derivatization to alter the physical properties of the isomers. In some cases, fractional crystallization may be effective.[13] |
Visualizing the Mechanistic Pathways
Understanding the reaction mechanisms is key to controlling the regiochemical outcome. The following diagrams illustrate the distinct pathways for catalyzed azide-alkyne cycloadditions.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is adapted from methodologies that emphasize mild conditions and high yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[14][15]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in a solvent mixture, typically a 1:1 mixture of water and t-butanol.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture should turn into a heterogeneous suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol is based on established methods for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[5][6][16]
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (argon or nitrogen), dissolve the alkyne (1.0-1.1 eq) and the azide (1.0 eq) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or toluene.
-
Catalyst Addition: Add the ruthenium catalyst, for example, chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]) (0.01-0.02 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 45-65 °C) to facilitate the reaction, especially with less reactive substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions may require longer reaction times compared to CuAAC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.[16]
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Ríos-Lombardía, N., & González-Pérez, A. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(10), 7650-7658. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
-
Feldman, A. K., Colasson, B., & Fokin, V. V. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(22), 3897–3899. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558. [Link]
-
Mondal, S., & Jana, A. (2023). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Sustainability. [Link]
-
Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. [Link]
-
Radi, M., Paolicchi, E., & Botta, M. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8569. [Link]
-
Sienkiewicz, M., & Drelich, P. (2021). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 86(23), 16327–16337. [Link]
-
Brei, P., & Breugst, M. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry – A European Journal, 25(3), 754-758. [Link]
- Google Patents. (n.d.).
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 84, 113. [Link]
-
Taylor & Francis Online. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. [Link]
-
ResearchGate. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. [Link]
-
Royal Society of Chemistry. (2020). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. [Link]
-
ACS Publications. (2018). Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. (2022). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
Wiley Online Library. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]
- Google Patents. (n.d.). WO1988010255A1 - Process for the isomerization of symmetric triazoles to unsymmetric.
-
ResearchGate. (n.d.). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
National Institutes of Health. (2012). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
ResearchGate. (n.d.). Most stable conformations of (a, b) 1,4-isomer and (c, d) 1,5-isomer on. [Link]
-
MDPI. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]
-
National Institutes of Health. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. [Link]
-
Springer. (2022). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. [Link]
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purification of polar 1,2,4-triazole compounds using column chromatography
Welcome to the technical support center for the purification of polar 1,2,4-triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. Due to their inherent polarity and the presence of basic nitrogen atoms, 1,2,4-triazoles present unique purification hurdles that standard chromatographic methods often fail to overcome. This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to empower you to develop robust and reproducible purification strategies.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of polar 1,2,4-triazoles. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.
Q1: My 1,2,4-triazole is streaking severely or completely stuck on my standard silica gel column, even with highly polar eluents like 10% methanol in dichloromethane. What is happening and how can I fix it?
A1: This is the most frequent issue and stems from a strong, undesirable interaction between your compound and the stationary phase.
-
Causality: Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your 1,2,4-triazole ring can interact strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or significant peak tailing (streaking).[1] Pushing with a very polar solvent alone often isn't enough to disrupt this strong binding efficiently.
-
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your triazole from binding strongly.
-
For Basic or Neutral Triazoles: Add 0.1-1% triethylamine (TEA) or 2-propanolamine to your eluent.
-
For Acidic Triazoles: Add 0.1-1% acetic acid or formic acid to ensure the compound is in a single protonation state.
-
-
Switch to a Less Acidic Stationary Phase: Alumina (Al₂O₃) is a basic stationary phase and can be an excellent alternative for purifying basic compounds that interact too strongly with silica.[2]
-
Consider an Alternative Chromatography Mode: If modifiers are ineffective, normal-phase chromatography is likely not the right tool. The high polarity of your compound makes it a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]
-
Q2: My triazole compound elutes immediately (at the solvent front) in both normal-phase (even with 100% ethyl acetate) and reversed-phase C18 chromatography. I have no retention. What is the best path forward?
A2: This "no-man's-land" behavior is characteristic of highly polar molecules. In normal-phase, the eluent is too strong, while in reversed-phase, the compound has no affinity for the non-polar stationary phase.[3][4][5] The definitive solution is to switch to a different chromatographic mode.
-
Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar compounds.[4][5]
-
Mechanism: It uses a polar stationary phase (like bare silica, or phases functionalized with diol, amino, or amide groups) and a mobile phase with a high organic content (typically >80% acetonitrile) and a small amount of aqueous solvent (water).[6] The water forms a layer on the stationary phase, and your polar triazole partitions into this water layer, leading to retention. Elution is achieved by increasing the percentage of water.[6]
-
Why it Works: This "aqueous normal-phase" mode provides the retention that is absent in both traditional normal-phase and reversed-phase for highly polar analytes.[3]
-
Q3: I'm attempting a HILIC purification, but my peak shapes are broad and asymmetrical. How can I improve them?
A3: Poor peak shape in HILIC is often related to the mobile phase composition or the sample solvent.
-
Causality & Solutions:
-
Control the pH: The retention of ionizable compounds like 1,2,4-triazoles in HILIC can be sensitive to pH. Uncontrolled pH can lead to multiple ionic forms co-existing, causing broad peaks. Add a buffer to your aqueous mobile phase component. Volatile buffers like 5-20 mM ammonium formate or ammonium acetate are excellent choices, especially if you plan to analyze fractions by mass spectrometry.[7]
-
Check Your Sample Solvent (Diluent): This is a critical and often overlooked factor. Dissolving your sample in a solvent that is much stronger (i.e., more polar) than the initial mobile phase will cause severe peak distortion.[6] For HILIC, the sample should be dissolved in a solvent that is as weak as possible, ideally the initial mobile phase itself. If solubility is an issue, use the minimum required amount of a stronger solvent like water or DMSO, and inject the smallest possible volume. A 75/25 acetonitrile-methanol mixture is often a good starting point for dissolving polar analytes for HILIC.[5]
-
Ensure Proper Column Equilibration: HILIC requires longer equilibration times than reversed-phase to establish the stable aqueous layer on the stationary phase.[5] Equilibrate your column with at least 10-15 column volumes of the initial mobile phase before every injection.
-
Q4: My separation is poor. The target triazole is co-eluting with a closely related impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity of your system, which involves adjusting the mobile phase, stationary phase, or elution method.
-
Solutions:
-
Optimize the Gradient: If you are running an isocratic (single solvent mixture) elution, switch to a gradient. If you are already using a gradient, make it shallower. A slow, shallow gradient (e.g., increasing the aqueous component by 0.5-1% per minute) dramatically improves the resolution of closely eluting compounds.[8]
-
Change the Organic Solvent: While acetonitrile is the most common organic solvent in HILIC, sometimes switching to acetone can alter the selectivity and improve separation. Note that methanol is generally not suitable for HILIC.[3]
-
Try a Different HILIC Stationary Phase: The surface chemistry of the stationary phase plays a huge role in selectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is HILIC, and why is it superior to reversed-phase for polar 1,2,4-triazoles?
A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[3] For highly polar compounds like many 1,2,4-triazoles, reversed-phase chromatography fails because the analytes are too "water-loving" (hydrophilic). They have a much stronger affinity for the polar mobile phase than the non-polar (hydrophobic) C18 stationary phase and therefore elute without being retained.[4][5] HILIC solves this by providing a polar stationary phase that can retain these compounds through partitioning into an adsorbed water layer, hydrogen bonding, and dipole-dipole interactions.[6]
Q2: How do I choose the right stationary phase for my specific triazole?
A2: The choice depends on the overall polarity and functional groups of your molecule.
| Stationary Phase | Best For... | Mechanism of Action |
| Silica Gel (Normal Phase) | Moderately polar, neutral, or basic triazoles. | Adsorption via polar interactions. Use with mobile phase modifiers (e.g., TEA) to prevent strong acid-base interactions.[1] |
| C18 (Reversed Phase) | Less polar triazoles with significant hydrophobic character. | Hydrophobic (van der Waals) interactions.[12] Most polar triazoles will not be retained.[13] |
| Silica Gel (HILIC Mode) | General-purpose HILIC for highly polar neutral and basic triazoles. | Partitioning into an adsorbed water layer, hydrogen bonding. |
| Amino (NH₂) (HILIC Mode) | Highly polar acidic triazoles or compounds needing alternative selectivity. | Anion-exchange and hydrogen bonding. Can provide strong retention for acidic compounds.[4][9] |
Q3: How do I select and optimize a mobile phase?
A3: For polar triazoles, you will likely be choosing between a normal-phase system with modifiers or a HILIC system.
-
Start with TLC Analysis: Use Thin Layer Chromatography (TLC) to quickly screen conditions.
-
Normal-Phase: Spot your compound on a silica TLC plate and test solvent systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol. If your compound has an Rf value between 0.2 and 0.4, normal-phase is viable.[14] If it streaks, add 0.5% TEA to the solvent jar and re-run.
-
HILIC: This is harder to scout with standard TLC. However, if your compound stays at the baseline (Rf=0) in 100% Ethyl Acetate or even 10% MeOH/DCM, it is a strong candidate for HILIC.
-
-
Mobile Phase Selection:
-
Normal-Phase: Start with a non-polar solvent (Hexane, Toluene) and titrate in a polar solvent (Ethyl Acetate, Acetone). For more polar compounds, use a less polar solvent (Dichloromethane) and titrate in a highly polar one (Methanol).[15]
-
HILIC: The standard mobile phase is Acetonitrile (Solvent A) and Water (Solvent B). Start with a high percentage of acetonitrile (e.g., 95%) and run a gradient, increasing the water content to elute your compound.[3] Add a buffer like ammonium formate to the water to control pH.
-
Q4: What are the best practices for packing a column to ensure good separation?
A4: Proper column packing is essential for high resolution. The goal is to create a homogenous, densely packed bed free of cracks or air bubbles. The slurry packing method is highly recommended.[16][17]
-
Principle: Preparing a slurry of the stationary phase (e.g., silica) in the initial, least polar mobile phase ensures that all particles are wetted and allows them to settle into a stable, uniform bed. This minimizes the chance of air bubbles or channels forming, which would ruin the separation.[18][19] A detailed protocol is provided in Section 3.
Q5: What is "dry loading," and when should I use it?
A5: Dry loading is a sample application technique where the crude sample is pre-adsorbed onto a small amount of silica gel (or other stationary phase) before being loaded onto the column.[20]
-
When to Use It: Use this method when your compound is poorly soluble in the initial, low-polarity mobile phase. Dissolving the sample in a strong solvent and loading it directly as a liquid will cause the compound to spread out in a wide band at the top of the column, leading to very poor separation.
-
Benefit: Dry loading ensures that your compound starts as a very narrow, concentrated band, which is critical for achieving high resolution.[20] A detailed protocol is provided in Section 3.
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Slurry Packing a Silica Gel Column
-
Preparation: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[21] Add a ~1 cm layer of clean sand on top of the wool.[19][21]
-
Solvent Addition: Clamp the column perfectly vertically. Close the stopcock and fill the column about one-third full with your initial, least polar eluent (e.g., hexane).[18]
-
Slurry Creation: In a separate beaker, weigh the required amount of silica gel. Add eluent to the silica gel (a common ratio is 1 g silica to 2-3 mL solvent) and swirl or stir gently to create a smooth, homogenous slurry with no clumps.[16][17]
-
Packing the Column: Place a powder funnel on top of the column. Pour the slurry into the column in a single, continuous motion if possible.[21]
-
Settling and Compacting: Immediately open the stopcock to allow the solvent to drain. As the slurry is added, gently tap the side of the column with a piece of rubber tubing or your fingers to dislodge any air bubbles and encourage uniform packing.[18][19] Continuously add eluent to the top to ensure the solvent level never drops below the top of the silica bed. This is critical to prevent cracking.
-
Finalizing: Once all the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to protect the surface from being disturbed during solvent or sample addition.[16] Drain the solvent until it is just level with the top of the sand, then close the stopcock. The column is now ready for sample loading.
Protocol 2: Step-by-Step Guide to Dry Loading a Sample
-
Dissolution: Dissolve your crude sample in a suitable, low-boiling-point solvent (e.g., dichloromethane, methanol, acetone) in a round-bottom flask.
-
Adsorption: Add silica gel to this solution. A good rule of thumb is to use 3-5 times the mass of your crude sample.
-
Evaporation: Swirl the flask to ensure the entire sample solution is mixed with the silica. Gently remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.[20] If the residue is oily or clumpy, add more silica and repeat the evaporation.
-
Loading: Carefully add the dry, sample-impregnated silica powder onto the top of your packed column (at the sand layer).
-
Elution: Gently add your initial mobile phase to the column, being careful not to disturb the loaded sample layer, and begin your elution.
Section 4: Visualizations & Data
Diagrams
Caption: Workflow for Chromatography Method Selection.
Caption: Troubleshooting Logic for Poor Separation.
Section 5: References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography?[Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. [Link]
-
Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. [Link]
-
Quora. (2021, December 18). How do you prepare slurry for column chromatography?[Link]
-
AZoM. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography. [Link]
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers. [Link]
-
Technology Networks. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Antylia Scientific. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (2025, August 6). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. [Link]
-
ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?[Link]
-
PubMed Central. (2018, March 19). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
SlideShare. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Chromatography Forum. (2013, March 13). 1,2,4-Triazole optimization problem. [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?[Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?[Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Triazole acetic acid on Primesep 100 Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
National Institutes of Health (NIH). (2022, December 2). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
researchmap. (n.d.). Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and. [Link]
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Technical Support Center: Efficient Removal of Metal Catalyst Impurities from Triazole Synthesis Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical step of removing metal catalyst impurities from triazole synthesis products. The insights provided herein are grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual metal catalysts from my triazole synthesis products?
A1: The removal of metal catalyst residues, such as copper (Cu) and ruthenium (Ru), is a critical step for several reasons. In pharmaceutical development, regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities in final Active Pharmaceutical Ingredients (APIs) due to their potential toxicity.[1][2] Beyond the regulatory and safety concerns, residual metals can:
-
Interfere with subsequent synthetic transformations: Redox-active metal impurities can catalyze undesired side reactions in downstream steps.[3]
-
Compromise compound stability: Trace metals can act as catalysts for the degradation of your final product over time.
-
Affect biological assay results: Metal ions can interact with biological targets or assay components, leading to inaccurate or misleading data.
Q2: What are the primary challenges in removing metal catalysts from triazole products?
A2: A significant challenge stems from the inherent structure of the triazole ring itself. The nitrogen atoms within the triazole ring can act as strong ligands, forming stable coordination complexes with metal ions like copper.[4][5] This chelation effect can make the metal less accessible to standard removal techniques, leading to persistent contamination.[6]
Q3: What are the most common methods for removing copper and ruthenium catalysts?
A3: Several effective techniques are available, and the optimal choice depends on the specific metal, the properties of your triazole product (e.g., solubility, stability), and the desired level of purity. The most prevalent methods include:
-
Aqueous Washes with Chelating Agents: Utilizing aqueous solutions of chelating agents to extract the metal ions.
-
Adsorption onto Solid Supports: Employing materials like activated carbon or functionalized silica (metal scavengers) to bind the metal.[6][7]
-
Column Chromatography: A standard purification technique that can separate the desired product from metal impurities.
-
Liquid-Liquid Extraction: Partitioning the metal catalyst into an immiscible liquid phase for removal.[8]
Q4: Can a combination of methods be more effective?
A4: Absolutely. A multi-step approach is often highly effective for achieving very low levels of metal contamination. For instance, an initial bulk removal of the catalyst using an aqueous wash can be followed by a "polishing" step with a high-affinity metal scavenger to reduce metal levels to parts-per-million (ppm) or even parts-per-billion (ppb) concentrations.[7]
Q5: How can I quantify the amount of residual metal in my final product?
A5: Modern analytical techniques are essential for accurately quantifying trace metal impurities. The most common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
These methods are highly sensitive and are required by regulatory authorities for the release testing of APIs.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of metal catalysts from triazole synthesis products.
Guide 1: Issues with Copper Catalyst Removal (from CuAAC Reactions)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used "click chemistry" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles.[11][12] However, the removal of the copper catalyst can be challenging due to its coordination with the triazole product.[4][5]
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
-
Possible Cause: Incomplete complexation and extraction of copper ions into the aqueous phase.
-
Troubleshooting Steps:
-
Increase Chelator Concentration: If using a chelating agent like EDTA, increase its concentration in the aqueous wash.
-
Utilize Ammonia or Ammonium Chloride: Washing the organic layer with an aqueous solution of ammonia can be very effective. Ammonia forms a deep blue tetraamminecopper(II) complex, which is highly soluble in the aqueous layer.[13] An acidic wash with ammonium chloride can also be effective if your product is base-sensitive.[13]
-
Multiple Extractions: Perform multiple washes with the aqueous solution to ensure complete removal.
-
Problem 2: Low Product Yield After Purification
-
Possible Cause: Your triazole product may have some solubility in the aqueous wash solution, leading to loss during extraction.
-
Troubleshooting Steps:
-
Back-Extraction: After the initial aqueous wash, extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine). This can help to "salt out" the dissolved organic product from the aqueous phase and also aids in removing residual water.
-
Experimental Workflow: Copper Removal via Aqueous Extraction
Caption: Workflow for copper catalyst removal using aqueous extraction.
Guide 2: Challenges with Ruthenium Catalyst Removal (from RuAAC Reactions)
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful method for synthesizing 1,5-disubstituted and fully substituted 1,2,3-triazoles.[14][15][16] Ruthenium byproducts can be persistent and often highly colored.
Problem: Persistent Color and Ruthenium Residues After Chromatography
-
Possible Cause: Some ruthenium species can be highly soluble in common organic solvents and may co-elute with your product during silica gel chromatography.
-
Troubleshooting Steps:
-
Pre-treatment with Oxidizing Agents: Before chromatography, treat the crude reaction mixture with an oxidizing agent like triphenylphosphine oxide or DMSO, followed by filtration. This can help to precipitate some of the ruthenium species.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb ruthenium complexes.[7] However, be mindful of potential product loss due to non-specific adsorption.[6][7]
-
Metal Scavengers: For very low residual ruthenium levels, consider using a dedicated ruthenium scavenger.
-
Protocol: Ruthenium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product containing the ruthenium catalyst in a suitable solvent (e.g., THF, ethyl acetate).
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating for 1 to 18 hours.[6]
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon.[6] It is crucial to use a sufficiently thick pad to prevent fine carbon particles from passing through.
-
Rinse and Concentrate: Rinse the filter cake with fresh solvent to recover any adsorbed product.[6] Combine the filtrates and concentrate to yield the product with reduced ruthenium content.
Guide 3: Effective Use of Metal Scavengers
Metal scavengers are solid-supported materials (often silica or polymer-based) functionalized with ligands that have a high affinity for specific metals.[7][17] They are highly efficient and selective for removing trace metal impurities.[7]
Problem: Metal Scavenger is Not Effectively Removing the Catalyst
-
Possible Causes & Solutions:
-
Incorrect Scavenger Choice: The affinity of a scavenger depends on the metal and its oxidation state. Screen a panel of scavengers with different functional groups (e.g., thiols, amines) to find the most effective one for your system.[7]
-
Insufficient Amount of Scavenger: Typically, 3-5 equivalents of the scavenger are used.[7][18] If removal is incomplete, try increasing the equivalents.
-
Inadequate Reaction Time or Mixing: Ensure vigorous stirring for a sufficient duration (4-16 hours is common) to allow for complete binding of the metal to the scavenger.[7][18]
-
Data Summary: Common Metal Scavengers and Their Targets
| Scavenger Type | Functional Group | Target Metals |
| Si-Thiol | Thiol | Pd, Pt, Cu, Hg, Ag, Pb[19] |
| Si-TMT | Trithiocyanuric Acid | Palladium[19] |
| MP-TMT | Trithiocyanuric Acid | Palladium and other transition metals[19] |
| Si-Amine | Amine | Various metals |
Decision-Making Workflow for Scavenger Selection and Optimization
Caption: Logical workflow for selecting and optimizing a metal scavenger.
References
- Benchchem. (n.d.). Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.
- Benchchem. (2025). Technical Support Center: Metal Catalyst Removal from Cyclization Reactions.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (n.d.). Metal scavengers for organic purification.
- Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.
- Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- European Medicines Agency. (2007). Guideline on the specification limits for residues of metal catalysts.
- PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
- National Institutes of Health. (n.d.). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?.
- Benchchem. (2025). Technical Support Center: Catalyst Residue Removal from Macrocyclic Products.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- MDPI. (2026). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst.
- American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
- ResearchGate. (2025). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- Alfa Chemistry. (n.d.). Silica-Based Metal Scavengers.
- ResearchGate. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC).
- ResearchGate. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism.
- Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis.
- ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews.
- PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Sopachem. (n.d.). Metal Scavenger Guide.
- Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies.
- Chemistry LibreTexts. (2021). 7.7: Liquid-Liquid Extractions.
- Organomation. (n.d.). Solvent Extraction Techniques.
- ACS GCI Pharmaceutical Roundtable. (2025). Metals Removal.
- MDPI. (n.d.). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- YouTube. (2022). Liquid-Liquid Extraction.
- Evonik. (n.d.). Catalysts by Evonik.
- Chemistry For Everyone. (2025). How Do You Remove Catalysts From Polymers Efficiently?.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,2,4-Triazole Compounds in Biological Samples
Introduction: The Analytical Imperative for 1,2,4-Triazoles
This guide provides an in-depth comparison of analytical methodologies for 1,2,4-triazole compounds, grounded in regulatory principles set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] We will dissect the "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, compare it with viable alternatives, and explore the critical, often-underestimated, challenges of matrix effects and analyte stability.
Pillar 1: The Gold Standard - A Deconstructed LC-MS/MS Method Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its exceptional sensitivity and selectivity. The ability to isolate a precursor ion and quantify a specific product ion provides a level of confidence that is difficult to achieve with other detectors.[7] A full method validation is essential to demonstrate that the assay is suitable for its intended purpose.[8]
The following is a detailed workflow for the validation of a hypothetical 1,2,4-triazole antifungal drug in human plasma.
Experimental Workflow: LC-MS/MS Validation
Caption: LC-MS/MS Bioanalytical Workflow.
Step-by-Step Validation Protocol
The objective of bioanalytical method validation is to demonstrate the reliability of the method for its intended use, such as quantifying drug concentrations for pharmacokinetic studies.[5][9]
1. Selectivity and Specificity:
-
Causality: This is the foundation of the assay. You must prove that the signal you are measuring comes only from your analyte of interest and not from endogenous matrix components, metabolites, or concomitant medications.[6]
-
Protocol:
-
Analyze at least six different blank lots of human plasma.
-
Analyze a blank sample spiked only with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).
-
The response from interfering peaks at the retention time of the analyte should be no more than 20% of the response of the LLOQ. The response for the IS should be no more than 5%.
-
2. Calibration Curve and Linearity:
-
Causality: To quantify unknown samples, you must demonstrate a predictable relationship between the instrument response and the analyte concentration over a defined range.[5]
-
Protocol:
-
Prepare a blank plasma sample (matrix with no analyte) and at least six non-zero calibration standards by spiking known concentrations of the analyte into the plasma.[3]
-
The concentration range should bracket the expected concentrations in study samples.
-
Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression (typically with 1/x² weighting). The correlation coefficient (r²) should be ≥ 0.99, and the back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[10][11]
-
3. Accuracy and Precision:
-
Causality: Accuracy measures how close your results are to the true value, while precision measures the reproducibility of the results. These parameters ensure the data is both correct and reliable.[3]
-
Protocol:
-
Prepare Quality Control (QC) samples in plasma at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.[5]
-
Inter-day (Between-run): Analyze at least three separate runs on at least two different days.
-
Acceptance Criteria: The mean concentration for accuracy should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[5][12]
-
4. Recovery and Matrix Effect:
-
Causality: It's crucial to understand how efficiently your sample preparation method extracts the analyte (recovery) and whether co-eluting matrix components suppress or enhance the analyte's signal (matrix effect).[13] The latter is a significant concern in LC-MS/MS.
-
Protocol (Matrix Effect):
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Analyte spiked in the mobile phase (neat solution).
-
Set B: Analyte spiked into the supernatant of an extracted blank plasma sample.
-
Set C: Blank plasma is spiked with the analyte and then extracted.
-
-
Calculate Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A).
-
The IS-normalized matrix factor should be consistent across at least six lots of plasma, with a CV ≤ 15%.
-
5. Stability:
-
Causality: Analytes can degrade during sample collection, processing, storage, and analysis. Stability experiments are performed to define the conditions under which the samples must be handled and stored to ensure the measured concentration reflects the true concentration at the time of collection.[4][14]
-
Protocol (Freeze-Thaw Stability):
-
Analyze low and high QC samples that have undergone at least three freeze-thaw cycles (e.g., frozen at -80°C, thawed completely at room temperature, and refrozen).[15]
-
Compare the mean concentrations of the stability samples to freshly prepared QC samples.
-
The deviation should be within ±15%.[16]
-
Other required stability tests include bench-top, long-term storage, and stock solution stability.[17]
-
Pillar 2: A Comparative Guide to Analytical Alternatives
While LC-MS/MS is powerful, it may not always be the most practical choice. Factors like cost, sample throughput, and the required level of sensitivity can lead researchers to consider other techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust and widely accessible technique. Instead of a mass spectrometer, it uses a UV-Vis detector to measure the analyte's absorbance at a specific wavelength.
-
Scientific Rationale: HPLC-UV is ideal for compounds with a strong chromophore that absorb UV light. It is less susceptible to the ion suppression/enhancement seen in MS. However, its selectivity is lower; any compound that co-elutes and absorbs at the same wavelength will interfere with quantification.[11]
-
Condensed Protocol:
-
Sample Preparation: Due to lower selectivity, a more rigorous cleanup like Solid-Phase Extraction (SPE) is often required instead of simple protein precipitation to remove potential interferences.[18]
-
Chromatography: Separation is optimized to resolve the analyte from all known metabolites and endogenous peaks. A C18 or Phenyl column is common.[15][16]
-
Detection: The UV detector is set to the wavelength of maximum absorbance for the triazole compound (e.g., ~260 nm for many triazole antifungals).[19]
-
Validation: The same validation parameters (linearity, accuracy, precision, etc.) are assessed. The LLOQ is typically higher (less sensitive) than with LC-MS/MS.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For many 1,2,4-triazole compounds, a derivatization step is often necessary to increase their volatility.
-
Scientific Rationale: GC offers very high chromatographic resolution. When coupled with a mass spectrometer, it provides excellent selectivity. The primary challenge is that many triazole drugs are not volatile enough for direct GC analysis.
-
Condensed Protocol:
-
Sample Preparation: This is often multi-step, involving liquid-liquid extraction (LLE) or SPE, followed by derivatization to make the analyte suitable for GC.[21]
-
Derivatization: A chemical reaction is performed to replace polar functional groups with nonpolar ones, increasing volatility.
-
GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column before detection by the mass spectrometer.
-
Validation: The validation must demonstrate the consistency and efficiency of the derivatization step in addition to the standard analytical parameters.
-
Performance Comparison of Analytical Methods
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High (based on m/z) | Moderate to High (based on RT) | Very High (based on RT & m/z) |
| Sensitivity (Typical LLOQ) | Very Low (pg/mL to low ng/mL)[7] | Low to Moderate (ng/mL to µg/mL)[16][20] | Low (ng/mL), dependent on derivatization |
| Susceptibility to Matrix Effects | High (Ion Suppression/Enhancement)[13] | Low | Moderate |
| Sample Preparation Complexity | Low to Moderate (often PPT)[22] | Moderate to High (often SPE/LLE)[18] | High (often requires derivatization)[21] |
| Instrumentation Cost | High | Low | Moderate to High |
| Best Suited For | Demanding PK/TK studies, low concentrations | Routine TDM, higher concentrations | Volatile triazoles or when derivatization is feasible |
Pillar 3: Navigating the Complexities of Bioanalysis
True expertise in bioanalytical method validation lies in understanding and controlling the most challenging variables. For 1,2,4-triazoles in biological fluids, these are invariably matrix effects and analyte stability.
The Challenge of the Matrix
The "matrix" refers to everything in the biological sample that is not the analyte. In LC-MS/MS, these endogenous components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. This can artificially lower (suppression) or raise (enhancement) the measured signal, leading to inaccurate results. The choice of sample preparation is your primary defense.
-
Protein Precipitation (PPT): Fast and simple, but "dirtier." It removes most proteins but leaves behind many small molecules and phospholipids, which are major causes of matrix effects.[15]
-
Liquid-Liquid Extraction (LLE): More selective than PPT. It uses solvent partitioning to separate the analyte from interfering compounds based on polarity and pH.
-
Solid-Phase Extraction (SPE): The most selective method. It uses a solid sorbent to bind the analyte while matrix components are washed away, resulting in the cleanest extract and minimal matrix effects.[18]
The Imperative of Stability
An analyte's journey from sample collection to final analysis is fraught with peril.[23] Temperature fluctuations, enzymatic degradation, pH changes, and even light exposure can alter its concentration.[14] A comprehensive stability assessment is non-negotiable.
Caption: Key Components of Analyte Stability Validation.
Conclusion
The validation of an analytical method for 1,2,4-triazole compounds in biological samples is a rigorous, multi-faceted process that forms the bedrock of reliable bioanalytical data. While LC-MS/MS often represents the gold standard for its sensitivity and selectivity, a "fit-for-purpose" approach is paramount. The choice between LC-MS/MS, HPLC-UV, or GC-MS should be a deliberate one, weighing the required LLOQ, sample matrix, available resources, and the ultimate goal of the study.
A successful validation goes beyond merely passing pre-defined acceptance criteria. It requires a deep, causal understanding of the analytical process—from anticipating matrix effects to defining the precise conditions that guarantee analyte stability. By adhering to regulatory guidelines and applying sound scientific principles, researchers can develop robust and trustworthy methods that generate high-quality data for critical decision-making in drug development and beyond.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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PubMed. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. [Link]
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National Institutes of Health (NIH). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. [Link]
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PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
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MDPI. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]
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European Paediatric Translational Research Infrastructure (EPTRI). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ResearchGate. LC–MS/MS Assay for Simultaneous Quantification of Dual‐Targeting 1,5‐Diaryl‐1,2,4‐Triazole Sulfonamides (WA11–13) in Human Plasma | Request PDF. [Link]
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BioPharma Services Inc. Bioanalytical Method Validation Focus on Sample Stability. [Link]
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Anapharm. Considerations to properly assess drug stability within biological samples. [Link]
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ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. [Link]
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ResearchGate. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum | Request PDF. [Link]
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Walsh Medical Media. A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. [Link]
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U.S. Food & Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Agilent. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
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ResearchGate. Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]
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ResearchGate. A sensitive and accurate vortex-assisted liquid-liquid microextraction-gas chromatography-mass spectrometry method for urinary triazoles | Request PDF. [Link]
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National Institutes of Health (NIH). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. [Link]
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Pharmacia. Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]
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EURL-Pesticides.eu. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) LC-MS/MS. [Link]
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AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]
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ResearchGate. (PDF) Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. [Link]
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PubMed. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
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A Comparative Analysis of the Biological Activity of 1,2,4-Triazole-3-thiol Isomers: A Guide for Researchers
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it a privileged scaffold in drug design.[4] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol core exhibits a remarkable breadth of biological activities, ranging from antimicrobial and antifungal to anticancer effects.[1][3] This guide provides a comparative analysis of the biological activity of 1,2,4-triazole-3-thiol isomers, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The Significance of Isomerism in 1,2,4-Triazole-3-thiols
The biological activity of 1,2,4-triazole-3-thiol derivatives is profoundly influenced by their isomeric form. Two key types of isomerism are of particular importance: positional isomerism of the proton on the triazole ring (1H vs. 4H) and the tautomeric equilibrium between the thiol and thione forms. While much of the existing literature focuses on the diverse effects of substituents at various positions on the triazole ring, the underlying isomeric and tautomeric state of the core structure plays a critical role in determining the molecule's interaction with biological targets. Understanding these subtle structural nuances is paramount for the rational design of more potent and selective therapeutic agents.
Synthesis of 1,2,4-Triazole-3-thiol Derivatives
The synthesis of 1,2,4-triazole-3-thiol derivatives is typically achieved through the cyclization of thiosemicarbazide precursors. A common and effective method involves the reaction of an acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.[2] This approach allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions of the triazole ring.
Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol outlines the synthesis of a representative 4-amino-substituted 1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.
Step 1: Synthesis of Benzoic Acid Hydrazide
-
Reflux a methanolic solution of benzoic acid in the presence of sulfuric acid for 12 hours to yield the corresponding ester.
-
Treat the resulting ester with hydrazine hydrate to obtain benzoic acid hydrazide.
Step 2: Formation of Potassium Dithiocarbazinate Salt
-
React the benzoic acid hydrazide (0.02 mol) with an alcoholic solution of potassium hydroxide (0.03 mol) and carbon disulfide.
-
Stir the mixture at room temperature for 5 hours.
Step 3: Cyclization to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Cyclize the potassium dithiocarbazinate salt with hydrazine hydrate to yield the final product.[5]
Caption: Synthetic workflow for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Comparative Biological Activities
The diverse biological activities of 1,2,4-triazole-3-thiol derivatives are a testament to their versatility as pharmacophores. The following sections delve into their antimicrobial, antifungal, and anticancer properties, with a focus on the influence of isomeric forms where data is available.
Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria.[6][7] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
A study on a series of 5-aryl-substituted-4H-1,2,4-triazole-3-thiols revealed that these compounds exhibit notable antibacterial activity.[1] Another study highlighted that 1H-5-mercapto-3-phenyl-1,2,4-triazole was active against Gram-positive bacteria, specifically Staphylococcus aureus.[1] The position of substituents on the triazole ring has been shown to be a critical determinant of antibacterial potency. For instance, in a series of phenylpiperazine-triazole-fluoroquinolone hybrids, the nature of the substituent at the N-4 position of the 1,2,4-triazole core significantly influenced the antimicrobial activity.[6]
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [6] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [6] |
| Unsubstituted 3-mercapto-1,2,4-triazole derivative | P. aeruginosa | 1.25 µg/mL | [1] |
| Methyl-substituted 3-mercapto-1,2,4-triazole derivative | P. aeruginosa and E. coli | 1.25 µg/mL | [1] |
Antifungal Activity
The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, with several clinically approved drugs featuring this moiety. The antifungal activity of 1,2,4-triazole-3-thiol derivatives is often linked to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
Studies have shown that various derivatives of 1,2,4-triazole-3-thione exhibit potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus niger.[1] The nature and position of substituents on the triazole ring play a significant role in determining the antifungal spectrum and potency. For instance, certain 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated notable activity against Gram-positive cocci.[2]
Anticancer Activity
The anticancer potential of 1,2,4-triazole-3-thiol derivatives is a rapidly growing area of research.[8][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[9][10]
A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines, with several compounds demonstrating remarkable antiproliferative effects.[10] In another study, a derivative of 4H-1,2,4-triazole-3-thiol, 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, exhibited notable activity against breast cancer cells (MCF-7).[3] The substitution pattern on the triazole ring is crucial, with electron-donating groups often enhancing antitumor activity.[1]
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Compound 8c (a 1,2,4-triazole derivative) | Various cancer cell lines | Potent EGFR inhibition (IC₅₀ = 3.6 μM) | [10] |
| Compound 7f (N-arylated 1,2,4-triazole coupled acetamide) | HepG2 (Liver carcinoma) | 16.782 µg/mL | [11] |
Tautomerism: The Thiol-Thione Equilibrium and its Impact on Bioactivity
1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is influenced by factors such as the solvent and the nature of substituents. It is widely believed that one tautomeric form is often more biologically active than the other due to differences in their physicochemical properties and, consequently, their affinity for biological receptors and enzymes. While the thione form is generally considered to be the more stable tautomer in the solid state and in neutral solutions, the thiol form can also be present and may be the bioactive species in certain contexts.
Caption: Thiol-thione tautomerism in 1,2,4-triazole-3-thiol.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 1,2,4-triazole-3-thiol isomers, standardized and validated experimental protocols are essential.
Protocol: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This method is widely used to screen for the antimicrobial activity of new compounds.
-
Preparation of Inoculum: Inoculate a loopful of the test bacterial strain into 10 mL of nutrient broth and incubate for 24 hours at 37°C to activate the strain.
-
Pour-Plate Technique: Inoculate 0.2 mL of the activated bacterial strain into molten nutrient agar medium when it has cooled to 40-45°C. Pour the inoculated medium into sterile Petri plates and allow it to solidify.
-
Well Preparation: Create wells in the solidified agar using a sterile cup-borer (e.g., 0.85 cm diameter).
-
Compound Application: Dissolve the synthesized triazole derivatives in a suitable solvent (e.g., DMSO) and add a specific volume (e.g., 0.1 mL) of different concentrations into the wells.
-
Controls: Use the pure solvent as a negative control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol: In Vitro Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives (typically ranging from 1-100 µM) and incubate for 48 hours.
-
MTT Addition: After the incubation period, discard the culture media and add 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plates for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While the influence of various substituents on the bioactivity of these compounds has been extensively studied, a more focused investigation into the comparative biological activities of the core isomers (1H vs. 4H) and tautomers (thiol vs. thione) is warranted. Such studies, combining synthetic chemistry, biological evaluation, and computational modeling, will provide a deeper understanding of the structure-activity relationships and pave the way for the rational design of next-generation 1,2,4-triazole-based drugs with enhanced potency and selectivity.
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- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. (URL not available)
- Current research trends of 1,2,4-triazole derivatives biological activity (liter
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Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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Wang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Analogs
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2][3] When functionalized with a thiol group at the C3 position, the resulting 1,2,4-triazole-3-thiol (or its tautomeric thione form) exhibits an impressive spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] This guide focuses specifically on the structure-activity relationships (SAR) of analogs based on the 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol core. By systematically comparing derivatives, we aim to elucidate the structural modifications that enhance potency and selectivity for various therapeutic targets, providing a data-driven framework for researchers in drug discovery and development.
Part 1: Synthesis of the Core Scaffold and its Analogs
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is most commonly achieved through the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][4] This method is reliable and versatile, allowing for the introduction of diverse substituents at the N4 and C5 positions.
General Synthetic Workflow
The process begins with the reaction of an acid hydrazide with an isothiocyanate to form the key thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired 1,2,4-triazole-3-thiol.
Caption: General synthesis of the triazole-3-thiol core.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
This protocol describes a standard laboratory procedure for synthesizing the parent compound.
-
Step 1: Synthesis of 1-(4-methoxybenzoyl)-4-methyl-thiosemicarbazide.
-
To a solution of 4-methoxybenzoyl hydrazide (1.66 g, 10 mmol) in ethanol (50 mL), add methyl isothiocyanate (0.73 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
-
-
Step 2: Synthesis of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
-
Suspend the intermediate from Step 1 (2.39 g, 10 mmol) in an aqueous solution of sodium hydroxide (8%, 30 mL).
-
Reflux the mixture for 6 hours until the evolution of hydrogen sulfide gas ceases.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution to a pH of 5-6 using dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.[1]
-
Part 2: Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of the 1,2,4-triazole-3-thiol scaffold is highly dependent on the nature and position of its substituents. We will now compare analogs based on their reported anti-inflammatory and anticancer activities.
A. Anti-inflammatory Activity
Derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their anti-inflammatory properties, often using the carrageenan-induced rat paw edema model.[6][7]
Key SAR Insights:
-
Substitution at N4: Introducing a phenyl group at the N4 position generally enhances anti-inflammatory activity compared to an unsubstituted (N-H) or N-methyl analog. For example, 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrates significant activity.[6] This suggests that a bulky aromatic substituent at N4 is favorable for interaction with the biological target, potentially the cyclooxygenase (COX) enzymes.
-
Substitution at S3: The thiol group is a key pharmacophore that can be readily alkylated. S-alkylation with various moieties, particularly those containing other heterocyclic systems like benzodioxole or benzodioxine, has been shown to produce compounds with potent anti-inflammatory effects.[6]
-
Position of the Methoxy Group: The position of the methoxy group on the C5-phenyl ring is crucial. The para-position (4-methoxy) consistently shows superior activity compared to ortho- (2-methoxy) or meta- (3-methoxy) substitutions.[6][7] This highlights the importance of the electronic and steric profile of the C5-aryl substituent.
Caption: SAR summary for anti-inflammatory activity.
Table 1: Comparison of Anti-inflammatory Activity of Selected Analogs
| Compound ID | N4-Substituent | C5-Aryl Substituent | S3-Modification | Activity (% Inhibition of Edema) | Reference |
|---|---|---|---|---|---|
| A1 | H | 4-methoxyphenyl | SH | Moderate | [6] |
| A2 | Phenyl | 4-methoxyphenyl | SH | High | [6] |
| A3 | H | 2-methoxyphenyl | SH | Low | [6] |
| A4 | H | 4-methoxyphenyl | S-CH₂-CO-Benzodioxole | Very High |[6] |
B. Anticancer Activity
The 1,2,4-triazole-3-thiol scaffold is a promising template for the development of novel anticancer agents.[8][9][10] Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer.[8]
Key SAR Insights:
-
S-Alkylation is Critical: The free thiol is often less active. Alkylation of the thiol group to form thioether derivatives is a common strategy to enhance anticancer potency.[8] Linking the sulfur to another heterocyclic ring system, such as a 1,2,3-triazole, can produce highly potent hybrid molecules.[8]
-
Aromaticity at N4 and C5: The presence of aromatic rings at both the N4 and C5 positions is a recurring feature in potent anticancer analogs. For instance, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol derivatives show significant activity.[8][9]
-
Substituents on Aryl Rings: The electronic nature of substituents on the phenyl rings plays a significant role. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the activity, and the optimal substitution pattern depends on the specific biological target. Some studies suggest that derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol are potent inhibitors of the p53-MDM2 interaction.[9]
-
Introduction of Hydrazone Moiety: Incorporating a hydrazone moiety via a linker attached to the sulfur atom has been shown to yield compounds with significant activity against melanoma and triple-negative breast cancer cell lines.[10]
Table 2: Comparison of In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | N4-Substituent | C5-Aryl Substituent | S3-Modification | MCF-7 | HCT-116 | HeLa | Reference |
|---|---|---|---|---|---|---|---|
| B1 | Methyl | Phenyl | S-propargyl | >50 | >50 | >50 | [8] |
| B2 | Methyl | Phenyl | S-CH₂-(1,2,3-triazolyl-R¹) | 5.2 | 8.1 | 7.5 | [8] |
| B3 | Phenyl | Phenyl | S-CH₂-(1,2,3-triazolyl-R²) | 0.31 | 6.4 | 5.1 | [8] |
| B4 | Phenyl | 4-chlorophenyl | S-CH₂-Aryl | 19.3 | 3.85 | 4.15 |[9] |
R¹ and R² represent different substitutions on the 1,2,3-triazole ring.
Part 3: Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the data presented, standardized protocols are essential.
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole analogs (e.g., 0.1 to 100 µM) for 48 hours. A control group with vehicle (DMSO) is also included.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The MTT is converted by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[10]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol scaffold and its analogs represent a highly versatile class of compounds with significant therapeutic potential. The structure-activity relationship studies reveal clear patterns:
-
Anti-inflammatory activity is enhanced by a para-methoxy group on the C5-phenyl ring, a bulky aromatic substituent at N4, and S-alkylation.
-
Anticancer potency is generally improved by creating thioether derivatives (S-alkylation), particularly by introducing additional heterocyclic moieties, and by having aromatic substituents at both the N4 and C5 positions.
Future research should focus on synthesizing novel analogs with diverse substitutions at the S3-position to explore new chemical space. Combining the favorable features identified for different activities, such as the 4-methoxyphenyl group for anti-inflammatory effects with S-linked hydrazones for anticancer activity, could lead to the development of dual-action agents. In silico modeling and docking studies can further guide the rational design of next-generation analogs with improved potency and selectivity for specific biological targets.[9][11]
References
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
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Tiwari, S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5851. [Link]
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Tussupbayev, A. K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(13), 5158. [Link]
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Biris, C., et al. (2020). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 25(21), 5183. [Link]
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Gomha, S. M., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(1), 106. [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
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Valea, A., et al. (2022). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2022(2), M1386. [Link]
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Tozkoparan, B., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(5), 1176-1187. [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]
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Gomha, S. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoles. ACS Omega, 5(20), 11515-11527. [Link]
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Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]
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Gyvyte, U., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328. [Link]
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Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Wujec, M., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3841. [Link]
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Georgieva, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Science and Research. [Link]
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Reddy, T. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals, 16(5), 690. [Link]
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A Comparative Guide to the Cross-Validation of Spectroscopic Data for 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive framework for the spectroscopic analysis and data cross-validation of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the nascent stage of research into this specific molecule, direct and complete spectroscopic datasets are not yet widely available in public repositories. Consequently, this guide will establish a robust analytical protocol by integrating foundational spectroscopic principles with comparative data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs. The methodologies detailed herein for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure the unambiguous structural elucidation and purity assessment critical for researchers in drug discovery and development.
The Imperative of Spectroscopic Cross-Validation
In the synthesis of novel chemical entities, the confirmation of the target molecular structure is paramount. A single spectroscopic technique provides a one-dimensional view of a molecule's properties. For instance, IR spectroscopy identifies functional groups, NMR spectroscopy maps the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns. However, reliance on a solitary method can lead to misinterpretation, as different compounds may exhibit coincidental similarities in one spectral domain.
Cross-validation, the process of integrating data from multiple, independent spectroscopic techniques, provides a multi-faceted and self-reinforcing confirmation of a molecule's identity.[1] This layered approach significantly enhances the confidence in structural assignment by ensuring that the proposed structure is consistent with all observed spectral data. For a molecule such as 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, which possesses multiple functional groups and aromatic systems, this integrated analytical strategy is not just best practice, but essential for rigorous scientific validation.
Predicted Spectroscopic Signatures
The following sections detail the expected spectroscopic characteristics of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, derived from the analysis of structurally analogous compounds.[2][3][4] These predicted values serve as a benchmark for the experimental data acquired.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to reveal key functional groups. The presence of a thiol group (S-H) is often weak and can be observed in the 2550-2600 cm⁻¹ region.[3][4] The C=N stretching vibration of the triazole ring is expected around 1600-1620 cm⁻¹.[2][3][4] The N-H stretch, indicative of the thiol-thione tautomerism common in these systems, would appear in the 3100-3300 cm⁻¹ range.[2][3][4] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the methoxy group should be visible in the 1240-1260 cm⁻¹ region.
Table 1: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| S-H Stretch | 2550 - 2600 |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N Stretch (Triazole) | 1600 - 1620 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Methoxy) | 1240 - 1260 |
| C=S Stretch | 1270 - 1290 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons of the methoxyphenyl group will likely appear as two doublets in the 6.9-7.5 ppm range. The methyl group attached to the triazole nitrogen (N-CH₃) should present as a singlet around 3.4-3.8 ppm. The methoxy group protons (O-CH₃) will also be a singlet, typically in the 3.8-3.9 ppm region. The thiol proton (S-H) is a singlet that can appear over a broad range and may be exchangeable with D₂O.
¹³C NMR: The carbon NMR will show distinct signals for each carbon environment. The carbon of the C=S group is expected to be in the 160-170 ppm range. The carbons of the triazole ring will have characteristic shifts, and the aromatic carbons will appear in the 114-160 ppm region. The methyl and methoxy carbons will be found in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.9 - 7.5 | m | 4H |
| O-CH₃ | 3.8 - 3.9 | s | 3H |
| N-CH₃ | 3.4 - 3.8 | s | 3H |
| SH/NH | Broad | s | 1H |
| ¹³C NMR | Predicted δ (ppm) | ||
| C=S | 160 - 170 | ||
| C5 (Triazole) | 150 - 155 | ||
| C3 (Triazole) | 145 - 150 | ||
| Aromatic C-O | 158 - 162 | ||
| Aromatic C | 114 - 130 | ||
| O-CH₃ | 55 - 56 | ||
| N-CH₃ | 30 - 35 |
Mass Spectrometry (MS)
The molecular formula of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is C₁₀H₁₁N₃OS. The expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The nominal molecular weight is approximately 221.28 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Fragmentation patterns would likely involve the loss of the methyl group, the methoxy group, or cleavage of the triazole ring.
Workflow for Spectroscopic Data Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, starting from the purified compound to the final structural confirmation.
Caption: Workflow for Spectroscopic Cross-Validation.
Experimental Protocols
Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Recrystallization or column chromatography are standard purification methods.
-
Solvents: For NMR, use a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that completely dissolves the compound.[5] For IR, the sample can be analyzed as a solid (KBr pellet) or in a suitable solvent. For MS, a volatile solvent compatible with the ionization source is required.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Procedure (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Analysis: Correlate the observed absorption bands with the predicted functional groups in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Procedures:
-
¹H NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a higher concentration of the sample (20-50 mg). This is a less sensitive nucleus, so a longer acquisition time is necessary.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon couplings, which helps in piecing together the molecular fragments.[5]
-
-
Analysis: Compare the chemical shifts, multiplicities, and integrations with the predicted values in Table 2. Use 2D NMR data to confirm the connectivity between different parts of the molecule.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Analysis: Determine the exact mass from the HRMS data and use an elemental composition calculator to confirm the molecular formula. Analyze the fragmentation pattern to further support the proposed structure.
Comparison with Alternative Analytical Techniques
While the combination of IR, NMR, and MS is the gold standard for structural elucidation of small organic molecules, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure | Provides absolute structural proof | Requires a single, high-quality crystal; not always feasible |
| Elemental Analysis | Percentage composition of elements (C, H, N, S) | Confirms elemental formula | Does not provide structural information |
| UV-Vis Spectroscopy | Information about conjugated systems | Simple, rapid, and useful for quantitative analysis[6] | Provides limited structural information |
| Quantitative NMR (qNMR) | Purity assessment against a certified standard | Highly accurate and precise for purity determination[7] | Requires a suitable internal standard; primarily for quantification, not initial structural elucidation |
Conclusion
The structural confirmation of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol requires a meticulous and integrated analytical approach. This guide provides a robust framework for researchers to acquire, interpret, and cross-validate spectroscopic data. By systematically combining the insights from IR, NMR, and Mass Spectrometry, and by leveraging data from analogous compounds, a high degree of confidence in the structural assignment can be achieved. This rigorous validation is the bedrock upon which further research into the biological and material properties of this promising compound can be built.
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A Comparative Analysis of the Predicted Antimicrobial Spectrum of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
A Guide for Researchers in Antimicrobial Drug Discovery
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising area of research due to their diverse and potent biological activities. This guide focuses on evaluating the potential antimicrobial spectrum of a novel derivative, 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol .
While direct experimental data for this specific compound is not yet broadly published, a robust predictive analysis can be conducted by examining the extensive body of research on its close structural analogues. As Senior Application Scientists, our goal is to synthesize existing data to forecast the compound's potential and to provide the precise experimental frameworks required for its empirical validation. This guide will deconstruct the molecule's key pharmacophoric features, compare the established antimicrobial activities of its analogues against standard antibiotics, and provide detailed protocols for definitive in-vitro evaluation.
Structural Rationale: Deconstructing the Candidate Molecule
The antimicrobial potential of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be inferred from its constituent chemical moieties. The strategic combination of these groups suggests a strong likelihood of bioactivity.
-
The 1,2,4-Triazole Core: This five-membered ring is a cornerstone of many successful therapeutic agents. Its nitrogen atoms can coordinate with metal ions essential for microbial enzyme function.[1] Notably, the 1,2,4-triazole ring is the foundational pharmacophore for a major class of antifungal drugs (e.g., fluconazole, itraconazole), which act by inhibiting fungal cytochrome P450 enzymes.[2][3]
-
The 3-Thiol (-SH) Group: The presence of a thiol or its tautomeric thione form is critical for the bioactivity of many triazole derivatives.[4] The sulfur atom enhances the molecule's ability to chelate metal ions and can form covalent bonds with biological targets, potentially disrupting essential cellular processes.[1][5]
-
The 5-(4-methoxyphenyl) Group: The aryl substituent at the 5-position is a key determinant of the compound's antimicrobial spectrum and potency. The methoxy group (-OCH₃) at the para-position of the phenyl ring increases lipophilicity, which can enhance the molecule's ability to penetrate microbial cell membranes.
-
The 4-Methyl Group: Substitution at the N4 position of the triazole ring is known to modulate biological activity. While extensive data exists for 4-amino or 4-aryl substituted triazoles, the 4-methyl group represents a modification that warrants direct experimental investigation.
Below is a diagram illustrating the logical relationship between the structural components and the predicted antimicrobial activity.
Caption: Predicted Structure-Activity Relationships.
Comparative Antimicrobial Spectrum: Insights from Analogue Compounds
To build a data-driven hypothesis for the target molecule's efficacy, we can analyze the Minimum Inhibitory Concentration (MIC) values of structurally related 1,2,4-triazole-3-thiol derivatives reported in the literature. The following table summarizes representative data, comparing these compounds to established antibiotics that were used as standards in the respective studies.
Table 1: Antimicrobial Activity (MIC, µg/mL) of 1,2,4-Triazole-3-thiol Analogues vs. Standard Antibiotics
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference(s) |
| Triazole Analogues | |||||||
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | 6.25 - 25 | - | >100 | - | - | - | [6] |
| 3,5-disubstituted-4-amino-4H-1,2,4-triazole derivatives | 3.12 - 12.5 | 3.12 - 6.25 | 6.25 - 25 | 12.5 - 50 | 6.25 - 25 | 12.5 - 50 | |
| 4-amino-5-(indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol | 1.56 | 3.12 | 6.25 | 6.25 | - | - | [4] |
| Standard Antibiotics | |||||||
| Streptomycin | 10 | - | - | - | - | - | [6] |
| Ampicillin | 1.56 | 1.56 | 3.12 | 6.25 | - | - | [4] |
| Nystatin | - | - | - | - | 12.5 | 25 |
Analysis of Comparative Data:
-
Antibacterial Potential: The data strongly suggest that 1,2,4-triazole-3-thiol derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[4][6] Several analogues demonstrate potency comparable or even superior to standard antibiotics like streptomycin and ampicillin.[4][6] Activity against Gram-negative bacteria such as E. coli and P. aeruginosa appears to be more variable but is present in some derivatives.[4]
-
Antifungal Potential: Triazole derivatives consistently show promising antifungal activity against both yeast (C. albicans) and mold (A. niger). The MIC values are often in a therapeutically relevant range, underscoring the potential of this scaffold for developing new antifungal agents.
Based on this analogue data, it is hypothesized that 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol will exhibit a broad-spectrum antimicrobial profile, with pronounced activity against Gram-positive bacteria and notable antifungal properties.
Experimental Validation: Protocols and Workflow
To move from prediction to empirical evidence, rigorous, standardized testing is required. The following protocols describe the gold-standard methodologies for determining the antimicrobial spectrum of a novel compound.
The evaluation process follows a logical progression from initial screening to quantitative assessment. This ensures efficient use of resources and yields reliable, reproducible data.
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A Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][3][4][5][6][7][8] Consequently, the efficient synthesis of its derivatives is a critical focus for researchers. This guide provides an in-depth, objective comparison between conventional heating and microwave-assisted organic synthesis (MAOS) for the preparation of these vital heterocyclic compounds, supported by experimental data and established protocols.
The Great Divide: Understanding the Heating Mechanisms
The fundamental difference between conventional and microwave-assisted synthesis lies in the method of energy transfer.
Conventional Heating: This traditional approach relies on the transfer of thermal energy from an external heat source through the walls of the reaction vessel to the solvent and, finally, to the reactants. This process, dependent on conduction and convection, is often slow and can lead to uneven heating, creating temperature gradients within the reaction mixture.[3][4][9] This can result in localized overheating at the vessel walls, potentially leading to side product formation and decomposition of target molecules.[4]
Microwave-Assisted Organic Synthesis (MAOS): In contrast, MAOS utilizes microwave radiation to directly heat the reaction mixture.[3][10] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[9][11] Polar molecules within the mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[9] Similarly, ions present in the mixture migrate in response to the changing field, and their collisions also contribute to the rapid and uniform heating of the bulk solution.[9] This direct and efficient energy transfer eliminates the temperature gradients associated with conventional heating, leading to a more homogeneous reaction environment.[12][13]
Performance Head-to-Head: A Data-Driven Comparison
The choice between conventional and microwave-assisted synthesis often hinges on key performance indicators. The following table summarizes a comparative analysis based on data from various studies.
| Performance Metric | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) | Key Advantages of MAOS |
| Reaction Time | Hours to days[14][15] | Minutes[2][14][15] | Drastic reduction in synthesis time, increasing throughput.[16] |
| Product Yield | Moderate to good | Often significantly higher[11][12][16] | Improved efficiency and atom economy.[17][18] |
| Product Purity | Variable, may require extensive purification | Generally higher, with fewer byproducts[11][12] | Simplified workup and purification processes.[11] |
| Energy Consumption | Can be high due to long reaction times | Generally more energy-efficient, especially for shorter reactions[9][19][20] | Aligns with green chemistry principles of energy efficiency.[9][18] |
| Environmental Impact | Often requires larger volumes of solvents | Promotes solvent-free reactions or the use of greener solvents[4][12][21] | Reduces chemical waste and environmental footprint.[4][12] |
Illustrative Case Studies:
Numerous studies have highlighted the dramatic advantages of MAOS over conventional methods for synthesizing 1,2,4-triazole derivatives. For instance:
-
The synthesis of certain 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives required 290 minutes via conventional heating to achieve a 78% yield. In contrast, the microwave-assisted method yielded 97% of the product in just 10-25 minutes.[15]
-
Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles took over 4 hours with conventional heating, while the microwave-assisted approach was completed in a mere 1 minute with an 85% yield.[14][15]
-
In another example, a reaction that took 27 hours under conventional heating was completed in just 30 minutes using microwave irradiation, with an impressive 96% yield.[14]
Causality Behind the Choices: Why MAOS Excels
The superiority of MAOS in these instances is not coincidental but a direct consequence of its heating mechanism. The rapid, uniform, and direct heating of the reaction mixture often leads to:
-
Accelerated Reaction Rates: The ability to quickly reach and maintain high temperatures significantly speeds up chemical transformations.[9][11][12]
-
Enhanced Selectivity: The uniform heating minimizes the formation of byproducts that can arise from localized hot spots in conventional heating.[12]
-
Improved Yields: By reducing reaction times and byproduct formation, MAOS often leads to a higher conversion of starting materials into the desired product.[9][11][12]
These factors contribute to a more efficient and "green" synthetic process, aligning with the principles of sustainable chemistry by reducing waste, energy consumption, and the use of hazardous solvents.[12][17][18][21][22][23]
Experimental Workflows: A Visual Guide
To further illustrate the practical differences, the following diagrams outline the typical experimental workflows for both synthetic approaches.
Caption: Conventional Synthesis Workflow.
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A Preclinical Guide to Assessing the Neurotoxicity of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (MMTT)
This guide provides a comprehensive framework for the preclinical assessment of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (MMTT), a novel triazole derivative. Given the known neurotoxic potential of some compounds within the triazole class, a thorough evaluation of MMTT's impact on the nervous system is a critical step in its development pathway. This document outlines a multi-tiered testing strategy, from initial in vitro screening to more complex in vivo studies, designed to provide a robust neurotoxicological profile. We will compare the potential neurotoxic profile of MMTT with that of established triazole fungicides, such as propiconazole and tebuconazole, to provide context for the experimental findings.
The Rationale for Neurotoxicity Assessment of a Novel Triazole Compound
Triazole compounds are widely used in agriculture as fungicides and have also been explored for various therapeutic applications.[1][2][3] However, some triazoles have been shown to exert neurotoxic effects, including behavioral changes and impairment of mitochondrial function.[1][2] Therefore, early and comprehensive neurotoxicity assessment of new triazole derivatives like MMTT is paramount for ensuring safety and guiding further development. This guide proposes a preclinical testing cascade designed to identify potential neurotoxic liabilities in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7]
A Tiered Approach to Neurotoxicity Testing
A tiered approach to neurotoxicity testing allows for a systematic and resource-efficient evaluation of a compound's potential risks. This strategy begins with high-throughput in vitro assays to identify cellular-level toxicity and progresses to more complex in vivo models to assess effects on a whole organism.
Tier 1: In Vitro Neurotoxicity Screening
The initial phase of testing utilizes the human neuroblastoma cell line, SH-SY5Y, a well-established and relevant model for neurotoxicity studies.[1][8][9][10][11][12] These cells can be differentiated into a more mature neuron-like phenotype, providing a more physiologically relevant system for assessing neurotoxic effects.[10]
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of MMTT that reduces cell viability.
-
Methodology:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Expose cells to a range of MMTT concentrations (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
2. Reactive Oxygen Species (ROS) Production Assay
-
Objective: To assess whether MMTT induces oxidative stress.
-
Methodology:
-
Treat differentiated SH-SY5Y cells with sub-lethal concentrations of MMTT.
-
Load cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[8]
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay
-
Objective: To evaluate the effect of MMTT on mitochondrial health.
-
Methodology:
The following table summarizes published data on the in vitro neurotoxicity of propiconazole and tebuconazole in SH-SY5Y cells, which will serve as a benchmark for evaluating the results obtained for MMTT.
| Compound | Assay | Cell Line | Key Findings | Reference |
| Propiconazole | Cell Viability (ATP levels) | Differentiated SH-SY5Y | Decreased viability at 100 µM after 24 and 48 hours. | [1] |
| Tebuconazole | Cell Viability (ATP levels) | Differentiated SH-SY5Y | Decreased viability at ~200 µM after 24 hours. | [1] |
| MMTT | To be determined | Differentiated SH-SY5Y | Data to be generated |
Tier 2: In Vivo Neurotoxicity Assessment in Rodent Models
Should the in vitro data suggest a neurotoxic potential for MMTT, in vivo studies in rodents are warranted to assess the compound's effects in a complex biological system.[13][14] These studies should be designed in accordance with OECD Test Guideline 424 for neurotoxicity studies in rodents.[5][6]
1. Acute and Sub-chronic Neurotoxicity Study
-
Objective: To evaluate the potential for MMTT to cause neurotoxicity following single and repeated doses.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Methodology:
-
Administer MMTT orally at three dose levels plus a vehicle control for 28 or 90 days.
-
Conduct detailed clinical observations daily.
-
Perform a functional observational battery (FOB) and motor activity testing at specified intervals.
-
At the end of the study, perform a comprehensive neuropathological examination of the central and peripheral nervous systems.
-
2. Behavioral and Cognitive Assessments
-
Objective: To assess the impact of MMTT on motor function, learning, and memory.
-
Methodology:
-
Rotarod Test: To evaluate motor coordination and balance.[15]
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
The following table provides examples of in vivo neurotoxic effects observed for other triazole compounds, which can be used for comparison with the findings for MMTT.
| Compound | Animal Model | Key Neurotoxic Effects | Reference |
| Triadimefon | Rat | Hyperactivity and stereotyped behaviors. | [2] |
| Triadimenol | Rat | Hyperactivity. | [2] |
| 1,2,4-Triazole | Rat, Mouse | Clinical signs of neurotoxicity at high doses. | [3] |
| MMTT | Rat | Data to be generated |
Visualizing the Experimental Workflow and Potential Mechanisms
To clearly illustrate the proposed testing strategy and a potential mechanism of neurotoxicity, the following diagrams are provided.
Caption: A tiered workflow for assessing the neurotoxicity of MMTT.
Caption: A potential signaling pathway for MMTT-induced neurotoxicity.
Conclusion
The preclinical assessment of neurotoxicity is a critical component of the safety evaluation for any new chemical entity intended for widespread use or therapeutic application. The tiered approach outlined in this guide, combining in vitro and in vivo models, provides a robust framework for characterizing the neurotoxic potential of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (MMTT). By comparing the findings for MMTT with existing data on other triazole compounds, researchers and drug developers can make informed decisions regarding the continued development of this novel molecule. Adherence to established guidelines and a thorough, systematic evaluation will ensure a comprehensive understanding of MMTT's neurotoxicological profile.
References
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Neurotoxicity assessment of triazole fungicides on mitochondrial oxidative respiration and lipids in differentiated human SH-SY5Y neuroblastoma cells. (2020). Neurotoxicology, 80, 76-86. [Link]
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A structure-activity relationship for the neurotoxicity of triazole fungicides. (1988). Fundamental and Applied Toxicology, 10(2), 281-290. [Link]
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Guidance Document for Neurotoxicity Testing. (2020). OECD Series on Testing and Assessment, No. 20. [Link]
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Animal Models for Assessment of Neurotoxicity. (1997). Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326. [Link]
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Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. (2023). Molecules, 28(14), 5396. [Link]
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Advanced Pre-Clinical Research Approaches and Models to Studying Pediatric Anesthetic Neurotoxicity. (2017). Frontiers in Neurology, 8, 27. [Link]
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Test No. 424: Neurotoxicity Study in Rodents. (2018). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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New insights in animal models of neurotoxicity-induced neurodegeneration. (2024). Frontiers in Pharmacology, 14, 1323381. [Link]
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A Better Approach to in Vivo Developmental Neurotoxicity Assessment: Alignment of Rodent Testing With Effects Seen in Children After Neurotoxic Exposures. (2018). Toxicology and Applied Pharmacology, 354, 176-190. [Link]
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New triazole-based hybrids as neurotropic agents. (2018). RSC Advances, 8(54), 30776-30788. [Link]
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Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide. [Link]
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In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. (2021). Toxicology in Vitro, 77, 105235. [Link]
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Choosing the Optimal Model for in vitro Neurotoxicity Assessment. (n.d.). Evotec. [Link]
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Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. (2016). Molecular Medicine Reports, 13(1), 855-862. [Link]
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In vitro and in silico approach methods for developmental neurotoxicity assessment. (2023). Digitala Vetenskapliga Arkivet. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are of paramount importance. The proper management of chemical waste is a critical component of our commitment to a safe and environmentally responsible research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 57295-83-7), a compound frequently utilized in drug development and synthetic chemistry. The procedures outlined herein are designed to be a self-validating system, ensuring that each step mitigates risk and complies with established safety standards.
Hazard Profile and Essential Safety Precautions
Therefore, it is imperative to handle this compound with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
| Hazard Category | Description & Potential Effects | Precautionary Statements & Required PPE |
| Eye Irritation | Causes serious eye irritation.[1][4][5] | Wear safety glasses with side shields or chemical splash goggles.[1][6] In case of eye contact, rinse cautiously with water for several minutes.[5] |
| Skin Contact | May cause skin irritation and allergic skin reaction (sensitization).[4][5] | Wear appropriate chemical-resistant gloves and a lab coat.[1][6] Wash skin thoroughly after handling.[5] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Inhalation | May cause respiratory irritation.[5] Dust formation should be avoided.[7] | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] |
| Odor (Stench) | As a thiol, it is expected to have a strong, unpleasant odor.[2] | All handling and disposal procedures should be conducted in a chemical fume hood to contain vapors.[8] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol waste requires a multi-step approach involving segregation, decontamination, and final disposal through a certified hazardous waste management service.
Proper segregation is the foundation of safe chemical waste management. Never mix different waste streams.
-
Solid Waste: All solid materials contaminated with 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, such as weighing papers, contaminated gloves, and paper towels, must be collected in a designated, sealed hazardous waste container.[9] To mitigate the malodor, these items should first be placed in a zip-lock bag before being deposited into the main solid waste container.[10]
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinsates, in a separate, clearly labeled, and chemically resistant container with a tight-fitting lid.[6] Do not pour any amount of this chemical down the drain.[1][5]
-
Unused Product: If the original product requires disposal, it should remain in its original container, which must be securely sealed and clearly labeled as hazardous waste.[9]
The thiol group in this compound can be oxidized to less odorous and potentially less hazardous compounds.[8] This principle is applied in the decontamination of laboratory equipment.
-
Initial Rinse: In a chemical fume hood, rinse all contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol, three times.[9] Collect this rinsate in the designated liquid hazardous waste container.[9]
-
Bleach Bath Decontamination: Prepare a decontamination bath by combining a 1:1 mixture of household bleach (sodium hypochlorite solution) and water in a plastic container.[11] Submerge the rinsed glassware in this bleach bath and allow it to soak for at least 14-24 hours.[10][11] This process helps to oxidize the residual thiol.[8] The bleach bath should be labeled and kept covered within a fume hood.[11]
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with normal cleaning methods.[11]
-
Bleach Bath Disposal: Used bleach baths may eventually become ineffective. They can be disposed of by pouring them down the sink with copious amounts of water, provided local regulations permit this.[11] However, if they contain significant amounts of oxidized thiol byproducts, they should be collected as hazardous waste.[10]
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, don all necessary PPE, including gloves, safety goggles, and a lab coat.[7]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[6]
-
Absorb and Collect: For small spills, use an inert absorbent material like vermiculite or sand to soak up the material.[6] Use non-sparking tools for cleanup.[6]
-
Package for Disposal: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[7][10]
-
Decontaminate the Area: Clean the spill area with a bleach solution, followed by a water rinse.
Waste Container Management and Final Disposal
Proper labeling and storage of waste containers are critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol".[6]
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.[6][7] Ensure containers are kept tightly closed.[7]
-
Final Disposal: The ultimate disposal of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol must be carried out by a licensed and approved hazardous waste disposal company.[5][6] Never attempt to dispose of this chemical in regular trash or down the drain.[6]
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Sources
- 1. watson-int.com [watson-int.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS 33901-36-9 [sigmaaldrich.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
